Product packaging for Rifampicin(Cat. No.:CAS No. 845504-52-1)

Rifampicin

Cat. No.: B7782745
CAS No.: 845504-52-1
M. Wt: 822.9 g/mol
InChI Key: JQXXHWHPUNPDRT-WLSIYKJHSA-N
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Description

Historical Perspectives and Discovery Milestones of Rifamycins (B7979662)

The story of Rifampicin (B610482) begins with the discovery of the broader rifamycin (B1679328) class of antibiotics. In 1957, a research group at Lepetit Pharmaceuticals in Milan, Italy, led by Piero Sensi and Maria Teresa Timbal, analyzed a soil sample collected from a pine forest on the French Riviera. wikipedia.org From this sample, they isolated a new bacterium, initially named Streptomyces mediterranei and later reclassified as Amycolatopsis rifamycinica (previously Nocardia mediterranei). wikipedia.orgnih.govnih.govinchem.org

This microorganism was found to produce a complex mixture of antibiotic substances. The researchers, being fans of the French crime film "Rififi," named these new compounds "rifamycins". wikipedia.org The initial mixture contained several related compounds, designated rifamycins A through E. nih.gov

A pivotal moment in the development process was the decision to work with rifamycin B, a derivative that was itself practically inactive. nih.govsemanticscholar.org Through a series of chemical modifications, the Lepetit team first developed rifamycin SV, a potent antibiotic that was effective but had to be administered parenterally or topically. nih.govnih.gov The quest for an orally active derivative led to extensive and systematic structural modifications. nih.gov This research culminated in 1965 with the synthesis of a new, highly effective, and well-tolerated molecule named this compound. wikipedia.orgnih.gov this compound was first marketed in Italy in 1968 and received approval in the United States in 1971. wikipedia.org

Chemical Structure and Classification within Rifamycins

This compound belongs to the rifamycin group, a subclass of the larger family of ansamycin (B12435341) antibiotics. nih.govresearchgate.net The defining characteristic of ansamycins is their unique structure, which consists of an aromatic core spanned by a long aliphatic chain, referred to as an "ansa bridge" (from the Latin word ansa, meaning handle). nih.govrcsb.org

The aromatic nucleus of this compound is a naphthoquinone chromophore, which is responsible for the compound's distinctive red-orange crystalline color. wikipedia.orgresearchgate.net this compound is a semi-synthetic derivative of the naturally occurring rifamycin SV. johnshopkins.edu It is specifically the 3-(4-methyl-1-piperazinyl)-iminomethyl derivative of rifamycin SV. wikipedia.org This specific side chain at position 3 is crucial for its improved pharmacological properties. The inhibitory action of this compound against its molecular target is dependent on key functional groups, particularly the four hydroxyl groups of the ansa bridge and the naphthol ring, which form critical hydrogen bonds with amino acid residues on the target enzyme. wikipedia.org

Table 1: Key Structural and Chemical Features of this compound

Feature Description
Chemical Class Ansamycin / Rifamycin
Molecular Formula C43H58N4O12 nih.govgbiosciences.com
Core Structure Naphthoquinone aromatic nucleus researchgate.net
Defining Feature Aliphatic ansa bridge rcsb.org
Origin Semi-synthetic derivative of Rifamycin SV wikipedia.orgrcsb.org

| Key Functional Groups | Hydroxyl groups on the ansa bridge and naphthol ring; 4-methyl-1-piperazinyl-iminomethyl side chain wikipedia.org |

Fundamental Research Significance of this compound

The primary significance of this compound in academic and research settings stems from its specific and well-understood mechanism of action. It is a potent inhibitor of bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing DNA into RNA. patsnap.comdroracle.ai Crucially, this compound is highly selective for prokaryotic RNAP; it does not significantly inhibit the corresponding mammalian enzymes, making it an ideal tool for studying bacterial processes without interfering with eukaryotic host cells. droracle.aidroracle.aiacs.org

Biochemical and crystal structure data show that this compound binds to a specific pocket on the β-subunit of the bacterial RNA polymerase. wikipedia.orgrcsb.org This binding site is located deep within the DNA/RNA channel, but it is distinct from the enzyme's active site. wikipedia.orgdroracle.ai Instead of competing with nucleotide substrates, this compound acts by physically blocking the path of the elongating RNA chain once it reaches a length of two to three nucleotides. wikipedia.orgrcsb.orgdroracle.ai This steric hindrance prevents further transcription, effectively halting the synthesis of messenger RNA and, consequently, all bacterial proteins. wikipedia.orgpatsnap.com

This precise mechanism has established this compound as a fundamental tool in biotechnology and molecular biology.

Recombinant Protein Expression : It is commonly used to inhibit the synthesis of host bacterial proteins during the production of recombinant proteins in systems like E. coli. In many such systems, the gene of interest is placed under the control of a viral promoter (e.g., T7), and its transcription is carried out by a viral RNA polymerase (e.g., T7 RNA polymerase), which is not affected by this compound. wikipedia.org This allows for the selective production of the desired recombinant protein.

Study of Transcription : Its specific inhibitory action makes it an indispensable compound for studying the mechanics of bacterial transcription initiation and elongation.

Antibiotic Resistance Research : Resistance to this compound primarily arises from specific point mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. wikipedia.orgnih.gov This makes this compound a model compound for investigating the molecular basis of antibiotic resistance, including the identification and characterization of resistance-conferring mutations. wikipedia.orgnih.gov

Table 2: this compound in Academic Research Applications

Research Application Molecular Basis of Utility
Selective Gene Expression Inhibits host bacterial RNA polymerase but not viral polymerases (e.g., T7) used in recombinant expression systems. wikipedia.org
Bacterial Transcription Studies Specifically blocks the elongation step of RNA synthesis, allowing for detailed investigation of the transcription process. rcsb.orgdroracle.ai
Antibiotic Resistance Studies Serves as a model for studying resistance mechanisms, as resistance is linked to well-defined mutations in the target gene (rpoB). wikipedia.orgnih.gov

| Microbial Physiology | Used to probe the effects of transcription inhibition on various cellular processes in bacteria. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H58N4O12 B7782745 Rifampicin CAS No. 845504-52-1

Properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Source PubChem
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InChI

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1
Source PubChem
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InChI Key

JQXXHWHPUNPDRT-WLSIYKJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C
Source PubChem
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Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)/C
Source PubChem
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Molecular Formula

C43H58N4O12
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DSSTOX Substance ID

DTXSID6021244
Record name Rifampicin
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Molecular Weight

822.9 g/mol
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Solubility

Freely sol in methyl chloride, dimethyl sulfoxide; sol in tetrahydrofuran; slightly sol in water (pH less than 6), acetone, carbon tetrachloride, Freely soluble in chloroform, soluble in ethyl acetate and in methanol., In water, 1,400 mg/L at 25 °C
Record name Rifampicin
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Vapor Pressure

3.1X10-34 mm Hg at 25 °C /Estimated/
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Color/Form

Red to orange platelets from acetone, Red-brown crystalline powder

CAS No.

13292-46-1
Record name Rifampin [USAN:USP]
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Melting Point

Decomposes 183-188 °C
Record name Rifampicin
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Molecular Mechanisms of Action of Rifampicin

Elucidation of Bacterial DNA-Dependent RNA Polymerase (RNAP) Inhibition

Rifampicin (B610482) functions by inhibiting bacterial DNA-dependent RNA synthesis through its action on bacterial RNAP. Crystal structure data and biochemical studies have been instrumental in revealing the precise nature of this inhibition. These studies indicate that this compound binds to a specific pocket within the RNAP enzyme, preventing the synthesis of bacterial proteins wikipedia.orgdiff.org. The mechanism of RNAP inhibition by rifamycins (B7979662) is believed to be consistent across various bacterial RNAPs, with Escherichia coli RNAP often serving as a model system for study asm.org.

Detailed Binding Site Analysis on the RNAP Beta Subunit (RpoB)

This compound targets the β-subunit of bacterial RNAP, which is encoded by the rpoB gene drugbank.comnih.govwikipedia.org. The binding site is located within the DNA/RNA channel of the RNAP, specifically in a pocket on the β-subunit wikipedia.orgnih.govnih.gov. This site is distinct from the enzyme's active catalytic center, yet its occupation by this compound has a profound impact on RNAP activity wikipedia.orgnih.gov. The this compound binding pocket is situated within the DNA/RNA binding cleft nih.gov. Amino acid residues within the β-subunit contribute to the formation of this binding pocket and are involved in interactions with this compound nih.gov. Notably, mutations in specific amino acids within the rpoB gene are frequently associated with this compound resistance, particularly within a region known as the this compound Resistance-Determining Region (RRDR) nih.govwikipedia.orgresearchgate.netmdpi.com. This region is highly conserved among bacterial RNAPs but differs in archaeal and eukaryotic enzymes nih.gov. Common resistance-conferring mutations are concentrated in cluster I of the RRDR, affecting residues such as D516, H526, and S531 (using E. coli numbering) nih.govwikipedia.org.

Steric Occlusion Hypothesis and Elongation Blockage

The primary mechanism by which this compound inhibits RNAP is through steric occlusion wikipedia.orgasm.orggoogle.com. Crystal structure data and biochemical evidence support the model that this compound binds near the RNAP active site and physically blocks RNA synthesis by preventing the extension of RNA products beyond a length of 2-3 nucleotides wikipedia.orgdiff.orgasm.orgnih.govkoreamed.org. This blockage occurs because the bound this compound molecule obstructs the path of the nascent RNA transcript as it emerges from the RNAP enzyme wikipedia.orgasm.orggoogle.comkoreamed.org. While this compound binds near the active site, it does not directly interfere with the formation of the first phosphodiester bond koreamed.org. Instead, it acts as a physical barrier that prevents the elongating RNA chain from growing beyond a very short length, effectively stalling transcription initiation wikipedia.orgresearchgate.netkoreamed.org.

Molecular Dynamics and Structural Biology Insights into RNAP-Rifampicin Interactions

Structural biology techniques, particularly X-ray crystallography, have been crucial in visualizing the interaction between this compound and bacterial RNAP. Crystal structures of RNAP from organisms like Thermus aquaticus and E. coli in complex with this compound have provided detailed insights into the binding pose and the interactions between the drug and the enzyme nih.govnih.gov. These structures reveal that this compound sits (B43327) in a pocket on the β-subunit, approximately 12-20 Å away from the active site magnesium ion nih.govkoreamed.orgnih.gov. The drug forms hydrogen bonds and other interactions with residues in the binding pocket nih.govresearchgate.net. Molecular dynamics simulations have further contributed to understanding the dynamic nature of these interactions and how mutations in RNAP can affect this compound binding affinity and the stability of the complex frontiersin.org. Studies on resistant mutants have shown that amino acid substitutions in the RpoB subunit can alter the shape and electrostatic surface of the binding pocket, leading to reduced this compound affinity and conferring resistance nih.govmdpi.com.

Selective Targeting of Prokaryotic versus Eukaryotic RNAP

A critical aspect of this compound's therapeutic value is its selective toxicity towards bacterial cells. This selectivity stems from the significant structural differences between prokaryotic and eukaryotic RNAPs asm.orglibretexts.org. This compound exhibits a strong binding affinity for bacterial RNAP but has significantly lower affinity for mammalian RNAP enzymes asm.orgdrugbank.comnih.gov. The binding constant of this compound for eukaryotic RNAP is at least 100 times higher than its binding constant for prokaryotic enzymes asm.orgnih.gov. This differential binding is attributed to variations in the amino acid sequences and structures of the RNAP β-subunit (or its equivalent) between prokaryotes and eukaryotes, particularly in the region corresponding to the this compound binding site nih.govwikipedia.orglibretexts.org. This structural divergence ensures that this compound primarily inhibits bacterial transcription without significantly affecting host cell RNA synthesis diff.orgasm.orgdrugbank.comlibretexts.org.

Quantitative Binding Affinity Studies (e.g., EC50)

Quantitative studies, such as the determination of EC50 (half maximal effective concentration) values, provide a measure of this compound's potency in inhibiting bacterial RNAP. For E. coli RNAP, the EC50 for this compound is reported to be approximately 20 nM asm.orgnih.gov. This low EC50 value indicates the high potency of this compound as an inhibitor of bacterial RNAP asm.orgnih.gov. Binding affinity studies, often using techniques like surface plasmon resonance or isothermal titration calorimetry, quantify the strength of the interaction between this compound and RNAP. Research has shown that mutations in the rpoB gene associated with resistance can lead to a significant decrease in the binding affinity of this compound for the mutant RNAP nih.govmdpi.commdpi.com.

Table 1: Quantitative Binding Affinity Data for this compound

TargetOrganismMeasurementValueUnitSource
DNA-dependent RNAP β subunitE. coliEC50~20nM asm.orgnih.gov
Nuclear receptor subfamily 1 group I member 2HumansEC502300nM drugbank.com

Advanced Research on Rifampicin Resistance Mechanisms

Genetic Basis of Resistance: rpoB Gene Mutations

Mutations in the rpoB gene are the most common cause of rifampicin (B610482) resistance in M. tuberculosis, accounting for approximately 90-95% of resistant isolates. nih.gov These mutations lead to alterations in the β-subunit of RNA polymerase, reducing the binding affinity of this compound to its target and consequently impairing its inhibitory effect on transcription. nih.gov

Characterization of the this compound Resistance-Determining Region (RRDR)

The majority of rpoB mutations associated with this compound resistance are concentrated within a specific 81-base pair region known as the this compound Resistance-Determining Region (RRDR). nih.govmdpi.com In M. tuberculosis, this region corresponds to codons 426 to 452 (or 507 to 533 using the E. coli numbering scheme). nih.govnih.gov Analysis of the RRDR has revealed that mutations within this hotspot are present in a high percentage of this compound-resistant strains, with studies reporting frequencies around 94-96%. asm.orgneliti.com Sequencing the RRDR is a widely used method for the rapid detection of this compound resistance. asm.orgnih.gov

Impact of Specific Amino Acid Substitutions (e.g., Ser531Leu, His526Asp, His451) on RpoB-Rifampicin Affinity

Specific amino acid substitutions within the RRDR have been extensively studied for their impact on this compound resistance levels and the affinity between RpoB and this compound. Mutations at codons 531, 526, and 516 are frequently observed in this compound-resistant M. tuberculosis isolates. asm.orgneliti.comub.ac.id

The Ser531Leu mutation (S531L, corresponding to S450L in M. tuberculosis numbering) is one of the most common substitutions globally and is frequently associated with high-level this compound resistance. nih.govasm.orgneliti.comnih.govoup.com This mutation involves a change from Serine to Leucine at codon 531. asm.orgneliti.comnih.gov

Mutations at codon 526 (His526, corresponding to His445 in M. tuberculosis numbering) are also prevalent, with substitutions such as His526Asp (H526D), His526Tyr (H526Y), and His526Arg (H526R) being reported. nih.govasm.orgnih.govcapes.gov.br His526Asp and Ser531Leu mutations have been shown to confer high-level drug resistance, attributed to a low affinity between the mutant RpoB proteins and this compound. nih.govasm.org

Mutations at codon 451 (corresponding to His451 in M. tuberculosis numbering) are considered "affinity mutants" as they interfere with crucial interactions between RNAP and this compound. researchgate.net Substitutions at this codon, including His451Gly and His451Pro, have been shown to yield less favorable binding energies and interactions with this compound compared to the wild-type RpoB. mdpi.com

The following table summarizes some of the frequently observed RRDR mutations and their associated resistance levels:

E. coli CodonM. tuberculosis CodonOriginal Amino AcidSubstituted Amino AcidCommon SubstitutionsAssociated Resistance LevelReferences
531450SerineLeucineS531L (TCG→TTG)High nih.govasm.orgneliti.comnih.govoup.com
526445HistidineAspartic Acid, Tyrosine, Arginine, Asparagine, Leucine, CysteineH526D, H526Y, H526R, H526N, H526L, H526CHigh (H526D, H526Y, H526R), Moderate (H526N), Varies nih.govasm.orgnih.govcapes.gov.brresearchgate.netfrontiersin.org
516435Aspartic AcidValine, Tyrosine, Glycine, Glutamic Acid, AsparagineD516V, D516Y, D516G, D516E, D516NModerate (D516V), Low (D516Y), Varies nih.govasm.orgneliti.comcapes.gov.brscirp.orguobaghdad.edu.iq
511430LeucineProlineL511PLow neliti.comasm.org
451451HistidineGlycine, ProlineH451G, H451PVaries (interferes with binding) researchgate.netmdpi.com

Role of Mutations Outside the RRDR in rpoB

While the RRDR is the primary site for resistance-conferring mutations, mutations outside this region in the rpoB gene can also contribute to this compound resistance, although less frequently. nih.govmdpi.comasm.orgoup.com These mutations may occur in the N-terminal or cluster II regions of rpoB. nih.gov Studies have identified rare mutations outside the RRDR, such as V146F and I572F, in this compound-resistant isolates that lacked mutations within the RRDR. oup.com

Furthermore, mutations outside the RRDR can play a role in compensating for the fitness cost associated with RRDR mutations. uobaghdad.edu.iqnih.govtandfonline.com These compensatory mutations, sometimes co-occurring with RRDR mutations, can help restore the growth and transcription efficiency that may be reduced by the primary resistance-conferring mutation. uobaghdad.edu.iqnih.govtandfonline.com Examples of such mutations include V170F and I491F. tandfonline.com

Efflux Pump-Mediated Resistance Mechanisms

In addition to target modifications via rpoB mutations, efflux pumps contribute to this compound resistance by actively transporting the drug out of the bacterial cell, thereby reducing its intracellular concentration. nih.govasm.orgtandfonline.comnih.gov This mechanism can lead to low-level resistance or contribute to higher resistance levels in combination with other mechanisms. nih.govasm.orgtandfonline.com

Identification and Characterization of Specific Efflux Pump Genes (e.g., Rv0783, Rv2936, Rv0933)

Several efflux pump genes have been implicated in this compound resistance in M. tuberculosis. Studies investigating efflux pump activity in this compound-resistant isolates, particularly those without rpoB mutations, have identified specific genes that are overexpressed. mdpi.comnih.govasm.org

Three efflux pump genes, Rv0783, Rv2936, and Rv0933, have been found to be overexpressed in this compound-resistant M. tuberculosis isolates. mdpi.comnih.govasm.org Overexpression of Rv0783 and Rv2936 has been experimentally shown to increase the minimum inhibitory concentration (MIC) of this compound in Escherichia coli, indicating their role in conferring resistance. mdpi.comnih.govasm.org Specifically, overexpression of Rv0783 caused a two-fold increase in this compound MIC, while Rv2936 overexpression resulted in a four-fold increase. mdpi.com Rv2936, along with Rv2937, forms part of the DrrABC transporter system, which has been linked to this compound monoresistance and observed to be overexpressed in MDR-TB and XDR-TB isolates. researchgate.net Rv0933 has also been frequently observed to be overexpressed in drug-resistant strains. asm.orgnih.govresearchgate.net

Other efflux pumps potentially involved in this compound resistance include Rv1410c (P55), Rv1258c, and Rv0194. asm.orgtandfonline.comnih.govmdpi.com

Transcriptional Regulation and Overexpression of Efflux Pumps

Overexpression of efflux pumps in M. tuberculosis can be a consequence of transcriptional regulation. Exposure to subinhibitory concentrations of antibiotics can induce the overexpression of efflux pump genes, leading to a low-level resistance phenotype. tandfonline.com This can allow bacteria to survive and potentially acquire further resistance-conferring mutations in target genes. tandfonline.com

Efflux Pump Modulators and Inhibitors: Mechanistic Studies

Bacterial efflux pumps play a significant role in drug resistance by actively transporting antibiotic compounds out of the bacterial cell, thereby reducing their intracellular concentration below therapeutic levels. Research into modulators and inhibitors targeting these efflux pumps offers a promising avenue to restore or enhance the efficacy of this compound oup.com. Studies have shown that inhibiting these pumps can partially restore susceptibility to this compound in resistant strains of Mycobacterium tuberculosis oup.comsci-hub.se.

Verapamil (B1683045) and its Analogs: Mode of Efflux Inhibition

Verapamil, a compound known for its activity in mammalian systems, has demonstrated the ability to inhibit mycobacterial efflux pumps that mediate tolerance to this compound nih.govnih.gov. Its inhibitory effect on M. tuberculosis this compound efflux is linked to its human P-glycoprotein (P-gp)-like inhibitory activity nih.gov. Both racemic verapamil and its R-enantiomer, as well as the major metabolite norverapamil (B1221204), have shown similar efficacy in inhibiting M. tuberculosis this compound efflux, macrophage-induced drug tolerance, and intramacrophage growth nih.gov. These findings suggest that verapamil directly inhibits M. tuberculosis drug efflux pumps through this PGP-like inhibitory activity nih.gov. Verapamil and norverapamil have been shown to concentrate in lung tissue at levels significantly higher than in plasma, suggesting that potentiating concentrations may be achievable at the primary site of tuberculosis infection pnas.org.

Proton Pump Inhibitors (PPIs) as Efflux Inhibitors

Beyond verapamil, other commonly used drugs with incidental PGP inhibitory activity have been screened and found to inhibit this compound efflux. Notably, Proton Pump Inhibitors (PPIs) such as omeprazole (B731) have demonstrated this capability nih.gov. Like verapamil, PPIs have been shown to inhibit macrophage-induced this compound tolerance and intramacrophage growth, both of which are associated with mycobacterial efflux pump activity nih.gov. This suggests that PPIs could also play a role in overcoming efflux-mediated this compound resistance.

Other Resistance Mechanisms

ADP Ribosylation of this compound

ADP ribosylation is an enzymatic process involving the transfer of an ADP-ribose moiety from NAD+ to an acceptor molecule. While primarily known as a post-translational modification of proteins, rifamycin (B1679328) antibiotics are the only known small-molecule targets of this process biorxiv.org. The ADP-ribosylation of this compound, first identified in Mycolicibacterium smegmatis, is catalyzed by Arr enzymes biorxiv.orgnih.gov. These enzymes transfer the ADP-ribose moiety to the 23-hydroxy group of this compound, which prevents its interaction with bacterial RNA polymerase, thereby inactivating the antibiotic biorxiv.org. Arr homologues are widely distributed among bacterial species, including pathogenic ones, and are often associated with mobile genetic elements biorxiv.org. This enzymatic inactivation represents a significant mechanism of rifamycin resistance nih.govasm.org.

Contribution of Bacterial Biofilm Formation to Resistance Phenotypes

Bacterial biofilm formation is a complex process where bacteria adhere to surfaces and encase themselves in a self-produced extracellular matrix. This mode of growth is associated with increased tolerance to antibiotics, including this compound. Within biofilms, bacteria exhibit altered physiological states, reduced growth rates, and the presence of persister cells, all of which can contribute to decreased susceptibility to antimicrobial agents. The biofilm matrix itself can also act as a barrier, limiting antibiotic penetration. While the search results did not provide specific detailed research findings solely on this compound resistance specifically due to biofilm formation mechanisms (beyond the general concept of reduced penetration and altered physiology within biofilms), it is a recognized factor contributing to antibiotic tolerance in various bacterial species.

Compensatory Mutations and Their Fitness Implications (e.g., in rpoA, rpoC)

Mutations in the rpoB gene are the primary cause of high-level this compound resistance, as rpoB encodes the β-subunit of bacterial RNA polymerase, the target of this compound nih.gov. However, these primary resistance mutations often incur a fitness cost to the bacterium, leading to reduced growth rates nih.govmdpi.comoup.com. To counteract this fitness disadvantage, bacteria can acquire secondary, or compensatory, mutations mdpi.comoup.com. These compensatory mutations are frequently found in the genes encoding other subunits of RNA polymerase, namely rpoA and rpoC nih.govmdpi.comoup.com.

Studies in organisms like Escherichia coli and Salmonella have shown that compensatory mutations in rpoA, rpoB, and rpoC can ameliorate the fitness costs associated with rpoB resistance mutations nih.govmdpi.com. Genetic reconstructions have confirmed that these secondary mutations are necessary and sufficient to compensate for the fitness cost nih.govmdpi.com. In Mycobacterium tuberculosis, putative compensatory mutations in rpoC have been found in a significant percentage of this compound-resistant clinical isolates and are associated with ongoing transmission, suggesting they enhance the spread of resistant strains mdpi.comasm.org. These mutations can restore the growth rate of this compound-resistant strains and improve the efficiency of transcription frontiersin.org.

Table 1: Examples of Compensatory Mutations and Their Impact

Primary RifR Mutation (rpoB)Compensatory Mutation (Gene)Observed EffectOrganismSource
rpoB R529CrpoA, rpoB, or rpoCAmelioration of fitness cost, increased growth rateSalmonella nih.govmdpi.com
rpoB S531LrpoCAssociated with transmissionM. tuberculosis asm.org
rpoB:S450LrpoA, rpoCLikely compensated fitness cost in vitroM. tuberculosis frontiersin.org
βQ513PαR191C (rpoA)Improved bacterial relative growth rateEscherichia coli oup.com
βQ513PβD142G (rpoB)Improved bacterial relative growth rateEscherichia coli oup.com
βQ513Pβ′D1051N (rpoC)Improved bacterial relative growth rateEscherichia coli oup.com

Note: This table is formatted for potential interactive display, presenting key data points on observed compensatory mutations and their effects.

These compensatory mutations highlight the evolutionary capacity of bacteria to adapt to the fitness costs imposed by drug resistance, contributing to the persistence and spread of this compound-resistant strains.

In Vitro and In Vivo Models for Studying Resistance Development

Both in vitro and in vivo models are indispensable tools for investigating the complex process of this compound resistance development in bacteria. In vitro studies, often involving serial passage of bacteria in the presence of increasing concentrations of this compound, allow for controlled observation of resistance acquisition and the identification of associated genetic mutations tdl.org. These models can demonstrate the increase in minimum inhibitory concentration (MIC) of this compound against bacterial isolates over successive passages tdl.org. For instance, studies with Staphylococcus aureus clinical isolates have shown a significant increase in this compound MIC after serial passages on agar (B569324) plates and in broth containing sub-inhibitory concentrations of the antibiotic tdl.org.

In vivo models, such as animal infection models, provide a more physiologically relevant environment to study resistance development within a host. These models can help determine if the resistance mechanisms observed in vitro also emerge during actual infection and treatment tdl.org. Research aims to understand if mutations in genes like rpoB, which are linked to this compound resistance observed in vitro, also arise in an animal model during therapy and if this compound retains effectiveness against these resistant mutants in a living system tdl.org.

Frequency of Spontaneous this compound-Resistant Mutants

The frequency of spontaneous mutations conferring this compound resistance is a critical factor in the emergence of resistance. These mutations typically occur in the rpoB gene, which encodes the β-subunit of bacterial RNA polymerase, the target of this compound rcsb.orgmdpi.comresearchgate.net. The majority of this compound-resistant clinical isolates of Mycobacterium tuberculosis harbor mutations within a specific "hot-spot region" of the rpoB gene, known as the this compound resistance-determining region (RRDR) mdpi.commdpi.com.

Studies have investigated the frequency of these spontaneous mutations in various bacterial species using different methodologies. For example, research on Chlamydia species using a plaque assay determined spontaneous this compound resistance frequencies to be in the order of 10-7 asm.org. In Bacillus subtilis, the frequency of spontaneous mutation to this compound resistance has been reported to be around 1.1 × 10-8 for vegetative cells and 5.8 × 10-9 for spores in specific growth conditions asm.org. The growth environment can influence both the rate and spectrum of these spontaneous mutations nih.govfrontiersin.org. Studies have shown that the spectrum of rpoB mutations in B. subtilis can differ depending on the cultivation medium nih.gov. Furthermore, exposure to unique environmental stresses, such as the human spaceflight environment, has been shown to alter the spectrum of spontaneous this compound resistance mutations in B. subtilis frontiersin.org.

Interactive Table 1: Frequency of Spontaneous this compound-Resistant Mutants in Different Organisms

OrganismModel/ConditionApproximate Frequency of Spontaneous this compound ResistanceSource
Chlamydia trachomatis L2Plaque assay2 x 10-7 asm.org
Chlamydia psittaci 6BCPlaque assay7 x 10-7 asm.org
Bacillus subtilis 168Vegetative cells1.1 x 10-8 asm.org
Bacillus subtilis 168Spores5.8 x 10-9 asm.org
Escherichia coliAging (starved) colonies~25-fold increase compared to non-starved plos.org
Bacillus subtilisBRIC-21 Ground Control (Specific Environment)1.94 x 10-8 frontiersin.org
Bacillus subtilisBRIC-21 Flight (Specific Environment)6.11 x 10-8 frontiersin.org

Note: Frequencies can vary depending on the specific strain, experimental conditions, and methodology used.

Macrophage-Induced Drug Tolerance and Efflux Pump Activity

Research has highlighted the significant role of macrophages in inducing tolerance to this compound in intracellular bacteria, particularly Mycobacterium tuberculosis. Within days of infecting macrophages, M. tuberculosis subpopulations can develop tolerance to this compound and other antitubercular drugs oup.comresearchgate.net. This macrophage-induced drug tolerance is strongly linked to the activity of bacterial efflux pumps oup.comresearchgate.netpnas.orgnih.gov.

Studies have shown that the major facilitator superfamily (MFS) efflux pump Tap (Rv1258c) in M. tuberculosis is transcriptionally induced when the bacteria infect macrophages and is mediated in macrophage-induced this compound tolerance oup.comresearchgate.netpnas.org. Genetic knockdown of Tap (Rv1258c) in a virulent laboratory strain resulted in the loss of macrophage-induced this compound tolerance pnas.org. Further evidence comes from studies with clinical M. tuberculosis isolates, where lineage 2 Beijing strains, which harbor a loss-of-function mutation in Rv1258c, fail to develop macrophage-induced this compound tolerance oup.compnas.org.

Efflux pump inhibitors have shown promise in counteracting this tolerance. Verapamil, a known efflux pump inhibitor, has been demonstrated to inhibit macrophage-induced this compound tolerance and also directly inhibit M. tuberculosis this compound efflux researchgate.netpnas.orgnih.gov. Interestingly, the calcium channel-inhibiting property of verapamil is not required for its effect on this compound efflux pnas.orgnih.gov. Screening of other commonly used drugs with incidental human P-glycoprotein (PGP)-like inhibitory activity has revealed that many, including proton pump inhibitors (PPIs) like omeprazole, can inhibit this compound efflux and macrophage-induced this compound tolerance pnas.orgnih.gov. These findings suggest that targeting efflux pumps could be a potential strategy to improve the effectiveness of this compound, particularly against intracellular bacteria within macrophages oup.comresearchgate.net.

Interactive Table 2: Role of Efflux Pumps in Macrophage-Induced this compound Tolerance in M. tuberculosis

FactorEffect on this compound Tolerance/EffluxAssociated Gene/MechanismSource
Macrophage infection of M. tuberculosisInduces tolerance to this compoundEfflux pump activity oup.comresearchgate.net
Tap (Rv1258c) efflux pumpMediates macrophage-induced this compound tolerance; transcriptionally induced in macrophagesMFS efflux pump oup.comresearchgate.netpnas.org
Loss-of-function mutation in Rv1258cFailure to develop macrophage-induced this compound toleranceAffects efflux pump function oup.compnas.org
VerapamilInhibits macrophage-induced this compound tolerance; inhibits this compound effluxEfflux pump inhibitor researchgate.netpnas.orgnih.gov
Proton Pump Inhibitors (e.g., Omeprazole)Inhibit this compound efflux and macrophage-induced this compound toleranceEfflux pump inhibition pnas.orgnih.gov

Pharmacokinetic and Pharmacodynamic Research at the Molecular and Cellular Level

Biotransformation Pathways and Metabolite Characterization

The biotransformation of Rifampicin (B610482) is a critical aspect of its pharmacology, leading to the formation of various metabolites.

Enzymatic Systems Involved (e.g., Esterases, Microsomal Oxidative Enzymes)

The deacetylation of this compound to its main metabolite is carried out by B-esterases located in the liver. psu.edu Studies using human liver microsomes have demonstrated that this process is effectively inhibited by specific B-esterase inhibitors like paraoxon (B1678428) and diisopropylfluorophosphate. psu.edu In addition to esterases, microsomal oxidative enzymes are also involved in this compound's metabolism. nih.govnih.gov While the deacetylation in microsomal incubations does not strictly require NADPH, the presence of NADPH can influence the final amount of the metabolite. psu.edu There is also evidence suggesting a role for Cytochrome P450 (CYP) 3A4 in the pre-systemic biotransformation of this compound. oup.com

Molecular Mechanisms of Drug Disposition and Transport

The movement and disposition of this compound within the body are controlled by specific transport proteins.

Role of Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1, in Hepatic Uptake

The organic anion-transporting polypeptide 1B1 (OATP1B1), found on the sinusoidal membrane of hepatocytes, plays a significant role in the hepatic uptake of this compound. medscape.comnih.govnih.gov As this compound is a substrate for OATP1B1, this transporter is a key determinant of its disposition in the liver. nih.govasm.org Genetic variations in the SLCO1B1 gene, which encodes for OATP1B1, can affect the pharmacokinetics of this compound. asm.org While this compound is a substrate, it also acts as a potent competitive inhibitor of OATP1B1, which can impact its own elimination and that of other drugs transported by this protein. nih.govresearchgate.net

P-glycoprotein (ABCB1) as a Substrate and Inducer

This compound interacts significantly with P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene. oup.comnih.govnih.gov this compound is both a substrate for and a potent inducer of P-gp. asm.orgnih.govnih.gov This dual role means that P-gp can limit the intestinal absorption of this compound while this compound itself can increase the expression and activity of this transporter. nih.govnih.gov This induction of P-gp is a clinically relevant mechanism that can lead to decreased bioavailability of co-administered drugs that are also P-gp substrates. nih.govnih.govresearchgate.netrug.nl

Autoinduction and Molecular Regulation of Drug-Metabolizing Enzymes and Transporters

A hallmark of this compound pharmacology is its ability to induce its own metabolism, a phenomenon known as autoinduction. asm.orgnih.govnih.gov This process leads to a reduction in its exposure over time with repeated administration. asm.orgnih.gov The molecular basis for this autoinduction is the activation of the nuclear pregnane (B1235032) X receptor (PXR). nih.govnih.govresearchgate.net

As a potent PXR ligand, this compound initiates a cascade of transcriptional regulation. nih.govresearchgate.net Upon binding, the this compound-PXR complex translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and activates the transcription of a wide array of genes involved in drug metabolism and transport. researchgate.net This includes Phase I enzymes like CYP3A4, CYP2C9, and CYP2C19, Phase II enzymes such as UDP-glucuronosyltransferases (UGTs), and Phase III transporters like P-glycoprotein (ABCB1) and OATP1B1. asm.orgnih.govresearchgate.net The induction of these systems explains the accelerated clearance of this compound itself and is the primary mechanism behind its numerous drug-drug interactions. nih.govnih.govresearchgate.net The half-life of this autoinduction process is rapid, with studies showing a significant decrease in this compound exposure within the first few days of therapy. nih.gov

Interactive Data Table: Key Proteins in this compound Pharmacokinetics

Protein Gene Function Role in this compound PK
B-esterase - Hydrolysis of ester bonds Primary enzyme for deacetylation to 25-desacetyl this compound
OATP1B1 SLCO1B1 Hepatic uptake transporter Mediates uptake of this compound into hepatocytes
P-glycoprotein ABCB1 Efflux transporter This compound is a substrate and a potent inducer
Pregnane X Receptor NR1I2 Nuclear Receptor Master regulator of this compound-mediated induction
Cytochrome P450 3A4 CYP3A4 Oxidative metabolism Induced by this compound via PXR, involved in biotransformation

Interactive Data Table: this compound and its Primary Metabolite

Compound Formation Pathway Key Enzymes/Transporters Activity
This compound - OATP1B1, P-gp, CYP3A4 Active
25-Desacetyl this compound Deacetylation B-esterases Partly Active

Transcriptional Activation via Nuclear Receptors (Pregnane X Receptor [PXR] and Constitutive Androstane Receptor [CAR])

This compound is a well-established and potent activator of the human Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism. oup.comnih.gov Upon binding to this compound in the cytoplasm, PXR undergoes a conformational change and translocates to the nucleus. researchgate.net In the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR). researchgate.net This PXR/RXR heterodimer then binds to specific DNA sequences, known as xenobiotic-responsive elements (XREs), located in the promoter regions of its target genes, thereby activating their transcription. nih.govresearchgate.net

The transcriptional activation of target genes by the this compound-PXR complex is a multi-step process that involves the recruitment of coactivators. Studies have shown that this compound-activated PXR recruits coactivators such as steroid receptor coactivator-1 (SRC-1) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). nih.govnih.gov Furthermore, PXR's activity is modulated through crosstalk with other nuclear receptors, notably the hepatocyte nuclear factor 4-alpha (HNF4α). nih.govnih.gov this compound has been shown to strongly stimulate the interaction between PXR and HNF4α, which is crucial for the robust induction of target genes like CYP3A4. nih.govnih.gov

The Constitutive Androstane Receptor (CAR) is another nuclear receptor implicated in the regulation of xenobiotic-metabolizing enzymes. nih.govresearchgate.net While this compound is primarily known as a PXR agonist, CAR can also be involved in the transcriptional regulation of genes induced by this compound. nih.govresearchgate.net PXR and CAR share some target genes and can bind to similar response elements on DNA, indicating a degree of interplay and cross-talk between these two receptors in mediating the effects of this compound. nih.gov The activation of both PXR and CAR leads to a coordinated upregulation of a suite of genes involved in drug metabolism and disposition. researchgate.netresearchgate.net

Induction of Cytochrome P450 Isoenzymes (e.g., CYP3A4, CYP2C9, CYP2B6)

The activation of nuclear receptors by this compound, primarily PXR, leads to the induction of a wide range of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.govingentaconnect.com

CYP3A4 is the most significantly induced P450 isoenzyme by this compound. oup.comnih.gov It is the most abundant CYP in the human liver and intestine and is responsible for the metabolism of over 50% of clinically used drugs. oup.comnih.gov The induction of CYP3A4 by this compound is a direct consequence of the activation of PXR. nih.govresearchgate.net The this compound-PXR-RXR complex binds to response elements in the CYP3A4 promoter, leading to enhanced transcription and subsequent increases in CYP3A4 protein and activity. nih.govresearchgate.net In primary human hepatocytes, this compound has been shown to increase CYP3A4 mRNA levels by as much as 14-fold. nih.gov This potent induction is the primary mechanism behind many of the clinically significant drug-drug interactions observed with this compound. nih.govnih.gov

CYP2C9 is another important P450 isoenzyme that is induced by this compound. nih.gov This enzyme is involved in the metabolism of numerous drugs, including the anticoagulant warfarin (B611796) and several nonsteroidal anti-inflammatory drugs. nih.gov Research has demonstrated that the induction of CYP2C9 by this compound is also mediated by PXR. nih.gov Deletion and mutagenesis studies have identified a functional PXR-responsive element in the upstream region of the CYP2C9 gene, which is essential for the induction by this compound. nih.gov

CYP2B6 is also subject to induction by this compound, although generally to a lesser extent than CYP3A4. nih.gov In studies with primary human hepatocytes, a 20 microM concentration of this compound resulted in a 2.1-fold increase in CYP2B6 mRNA levels, compared to a 14-fold increase for CYP3A4 mRNA. nih.gov The induction of CYP2B6, like that of CYP3A4 and CYP2C9, is regulated through the activation of PXR and CAR. nih.govresearchgate.net

The following table summarizes the induction of key CYP450 isoenzymes by this compound.

EnzymePrimary Inducing ReceptorFold Induction (mRNA in primary human hepatocytes)Key Research Findings
CYP3A4 PXR~14-foldPotent induction mediated by PXR/RXR heterodimer binding to promoter. Involves crosstalk with HNF4α and recruitment of coactivators. oup.comnih.govnih.gov
CYP2C9 PXRNot specified in fold-changeInduction mediated by PXR binding to a responsive element in the gene's promoter region. nih.gov
CYP2B6 PXR/CAR~2.1-foldInduced via nuclear receptor activation, but to a lesser extent than CYP3A4. nih.govresearchgate.net

Induction of UGTs and GSTs

In addition to the Phase I cytochrome P450 enzymes, this compound also induces Phase II conjugating enzymes, including UDP-glucuronosyltransferases (UGTs) and Glutathione (B108866) S-transferases (GSTs). nih.govresearchgate.net This induction is also primarily mediated through the activation of PXR and CAR. nih.govresearchgate.net

UDP-glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the glucuronidation of a wide variety of xenobiotics and endogenous compounds, rendering them more water-soluble and facilitating their excretion. nih.gov this compound has been shown to induce UGTs, particularly isoforms of the UGT1A family. nih.govnih.gov For instance, treatment of primary human hepatocytes with this compound resulted in a significant induction of UGT1A1 and UGT1A4 gene expression, with increases of 4.8-fold and 7.9-fold, respectively. nih.gov This induction can lead to the increased clearance of drugs and endogenous substances that are substrates for these enzymes. nih.gov

Glutathione S-transferases (GSTs) are another major family of Phase II enzymes that play a critical role in detoxification by catalyzing the conjugation of glutathione to a wide range of electrophilic compounds. researchgate.net The induction of GSTs is part of the coordinated response to xenobiotic exposure regulated by nuclear receptors like PXR and CAR, which are activated by this compound. nih.govresearchgate.net

The table below summarizes the induction of these Phase II enzymes by this compound.

Enzyme FamilySpecific Isoforms InducedPrimary Inducing Receptor(s)Fold Induction (mRNA in primary human hepatocytes)
UGTs UGT1A1, UGT1A4, UGT1A5PXR, CARUGT1A1: 4.8-fold, UGT1A4: 7.9-fold, UGT1A5: ~2-fold nih.govnih.gov
GSTs Not specifiedPXR, CARNot specified nih.govresearchgate.net

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Systems

In Vitro Time-Kill Experiments and Pharmacometric Models

In vitro time-kill experiments are crucial for characterizing the bactericidal activity of antimicrobial agents like this compound against pathogens such as Mycobacterium tuberculosis. These studies measure the rate and extent of bacterial killing over time at various drug concentrations.

Research has shown that this compound exhibits concentration-dependent and time-dependent killing of M. tuberculosis. oup.comnih.gov In studies with metabolically active M. tuberculosis, a high concentration of 128 mg/L achieved ≥99% killing within one day of exposure, while a moderate concentration of 8 mg/L required three days to achieve the same effect and six days to eliminate the bacteria. oup.com For stationary-phase cultures, which are more representative of persistent bacteria, significantly higher concentrations of this compound (>32 mg/L) were required to achieve the same antimicrobial effect as seen in log-phase cultures. nih.gov

Pharmacometric models are mathematical and statistical tools used to describe and quantify the relationship between drug exposure (pharmacokinetics) and its effect (pharmacodynamics). These models are applied to data from time-kill experiments to understand the PK/PD drivers of efficacy. For this compound, the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) has been identified as the key PK/PD parameter that best correlates with its bactericidal efficacy against M. tuberculosis. nih.govnih.gov

The table below presents data from a representative in vitro time-kill study of this compound against M. tuberculosis.

This compound Concentration (mg/L)Time to ≥99% Killing (days) for Metabolically Active MtbKey Observation
1281Rapid, concentration-dependent killing. oup.com
83Slower killing at lower concentrations, demonstrating time-dependency. oup.com
>32Not specified (effective)Higher concentrations needed to kill stationary-phase (persister) bacteria. nih.gov

Translational Predictions from Preclinical to Early Clinical Phases

A significant challenge in drug development is translating preclinical findings to predict clinical outcomes in humans. Pharmacokinetic/pharmacodynamic (PK/PD) modeling plays a pivotal role in this translation. nih.gov For this compound, various modeling approaches, including physiologically based pharmacokinetic (PBPK) models and other pharmacometric models, are utilized to bridge the gap between preclinical data and clinical application. nih.govnih.govnih.gov

PBPK models integrate in vitro data and physiological information to simulate the pharmacokinetics of a drug in the body. nih.govnih.gov For this compound, PBPK models have been developed to predict complex drug-drug interactions arising from its induction of CYP enzymes and inhibition of transporters. nih.govnih.gov These models can simulate the impact of this compound on the pharmacokinetics of other drugs, providing quantitative predictions that can inform clinical trial design and management. nih.gov

Translational PK/PD models also aim to predict efficacy. By combining preclinical PK data with in vitro pharmacodynamic data (such as from time-kill studies), these models can simulate the expected antibacterial effect in patients. nih.govnih.gov For example, intracellular PD modeling (PDi), which uses in vitro data on the killing of M. tuberculosis inside macrophages, has been used to predict the time to culture conversion in tuberculosis patients treated with different doses of this compound. nih.govlstmed.ac.uk These simulations have shown good correlation with observed clinical outcomes in early phase trials, supporting the use of such models for dose selection and regimen optimization. nih.gov This translational approach allows for a more quantitative and informed progression from preclinical research to clinical development. nih.govdiva-portal.org

Molecular Basis of Drug Drug Interactions

Mechanistic Understanding of Enzyme Induction by Rifampicin (B610482)

This compound is a classic and potent inducer of a variety of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov This induction is a key factor in its extensive drug-drug interaction profile.

Specificity of Induction and Differential Effects on Isoenzymes

This compound exhibits a broad but differential effect on the induction of various CYP isoenzymes. It is a strong inducer of CYP3A4, the most abundant human CYP enzyme responsible for the metabolism of a vast number of drugs. nih.govnih.gov Studies in human hepatocytes have shown that this compound can increase CYP3A4 mRNA levels by as much as 14-fold. nih.gov In addition to CYP3A4, this compound also induces other CYP isoenzymes, including CYP2C8, CYP2C9, CYP2C19, and CYP2B6. nih.govnih.govresearchgate.net

However, the induction is not uniform across all CYP enzymes. For instance, this compound has been shown to induce the expression of intestinal CYP2C8 and CYP2C9, but not CYP2D6. nih.gov The magnitude of induction can also vary significantly between individuals, with up to a 10-fold variation in this compound-induced CYP3A4 expression observed in the human population. nih.gov This variability can be attributed to genetic and environmental factors.

Table 1: Differential Induction of Intestinal Cytochrome P450 Isoenzymes by this compound
CYP IsoenzymeEffect of this compound InductionFold Increase in Expression (Protein)
CYP3A4Significant Induction~3.3-fold
CYP2C8Induction~2.0-fold
CYP2C9Induction~1.4-fold
CYP2D6No Significant InductionNot Applicable

Data derived from a study on human intestinal biopsies. nih.gov

Interaction with Nuclear Receptors (PXR, CAR)

The primary mechanism by which this compound induces gene expression is through the activation of nuclear receptors, particularly the Pregnane (B1235032) X Receptor (PXR) and, to a lesser extent, the Constitutive Androstane Receptor (CAR). nih.govresearchgate.netresearchgate.net PXR functions as a xenobiotic sensor that, upon activation by a ligand like this compound, regulates the transcription of genes involved in drug metabolism and transport. nih.gov

The process begins with this compound binding to PXR in the cytoplasm. researchgate.net This ligand-receptor complex then translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). nih.govresearchgate.net This PXR-RXR heterodimer binds to specific response elements, such as the everted repeat with a 6 bp spacer (ER6), located in the promoter regions of target genes. nih.gov This binding initiates the transcription of genes encoding for Phase I enzymes (e.g., CYP3A4, CYP2B6, CYP2C8, CYP2C9), Phase II enzymes (e.g., UGTs, GSTs), and Phase III transporters (e.g., P-glycoprotein). nih.govresearchgate.net While CAR can also be induced by this compound, the effect of this compound on CAR is much lower than on PXR. researchgate.net

Mechanistic Studies of Transporter Interactions

This compound's influence on drug disposition extends beyond metabolic enzymes to drug transporters, which play a crucial role in the absorption, distribution, and excretion of drugs.

This compound as an Inhibitor of OATP1B1

In contrast to its inducing effects, this compound can also act as an inhibitor of certain drug transporters. Notably, it is a potent inhibitor of the organic anion-transporting polypeptide 1B1 (OATP1B1). nih.govnih.gov OATP1B1 is a key uptake transporter located on the sinusoidal membrane of hepatocytes, responsible for the hepatic uptake of a wide range of endogenous compounds and drugs. nih.gov

By inhibiting OATP1B1, this compound can decrease the hepatic uptake of co-administered drugs that are substrates of this transporter. This can lead to increased plasma concentrations of these drugs, potentially causing toxicity. The inhibitory effect of this compound on OATP1B1 is dose-dependent. nih.gov This dual action of this compound—acting as both an inducer of metabolizing enzymes and an inhibitor of uptake transporters—can lead to complex and sometimes unpredictable drug interactions.

Induction of P-glycoprotein Expression

This compound is a well-established inducer of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). nih.govmanchester.ac.ukantibiotics-chemotherapy.ru P-gp is an efflux transporter found in various tissues, including the intestines, liver, and kidneys, where it actively pumps substrates out of cells. The induction of P-gp expression by this compound is mediated through the activation of the PXR nuclear receptor, similar to the induction of CYP enzymes. nih.gov

In the intestine, induction of P-gp can lead to decreased absorption and bioavailability of orally administered drugs that are P-gp substrates. nih.gov For example, this compound treatment has been shown to increase intestinal P-gp content by 3.5-fold. nih.gov This increased expression and activity of P-gp can significantly reduce the plasma concentrations of co-administered P-gp substrates.

Investigation of Specific Interaction Pairs at a Molecular Level

The molecular mechanisms of this compound's interactions have been investigated for several specific drug pairs, providing a clearer understanding of the clinical outcomes.

A classic example is the interaction between this compound and digoxin (B3395198) . The co-administration of oral digoxin with this compound results in significantly lower plasma concentrations of digoxin. nih.gov This interaction is primarily mediated by the induction of intestinal P-glycoprotein by this compound. The increased P-gp activity in the gut wall leads to enhanced efflux of digoxin back into the intestinal lumen, thereby reducing its net absorption. nih.gov

Another well-documented interaction is between this compound and oral contraceptives . The concomitant use of this compound can lead to contraceptive failure due to the increased metabolism of the estrogenic components. nih.gov This is a direct consequence of the potent induction of CYP3A4 by this compound, which is the primary enzyme responsible for the metabolism of estrogens like estradiol (B170435). nih.gov The induction of estrogen-2-hydroxylation, catalyzed mainly by CYP1A2 and CYP3A4, is significantly increased in the presence of this compound. nih.gov

The interaction with prednisolone (B192156) also highlights this compound's inductive effects. This compound has been shown to increase the plasma clearance of prednisolone by 45% and reduce its area under the curve (AUC) by 66%. nih.gov This is attributed to the induction of hepatic enzymes responsible for prednisolone metabolism.

Table 2: Molecular Basis of Specific this compound Drug Interactions
Interacting DrugPrimary Molecular MechanismKey Molecular Target(s)Clinical Consequence
DigoxinInduction of intestinal efflux transporterP-glycoprotein (MDR1)Decreased plasma concentration of digoxin
Oral Contraceptives (Estrogens)Induction of hepatic metabolizing enzymesCYP3A4, CYP1A2Increased metabolism and decreased efficacy of contraceptives
PrednisoloneInduction of hepatic metabolizing enzymesHepatic CYPsIncreased clearance and reduced exposure to prednisolone

Estrogen Metabolism Enhancement (e.g., Ethinylestradiol)

This compound is known to diminish the efficacy of oral contraceptives containing estrogens such as ethinylestradiol. nih.gov This interaction is primarily due to this compound's potent induction of hepatic enzymes responsible for estrogen metabolism.

Research has shown that treatment with this compound leads to a significant increase in the activity of cytochrome P-450 enzymes. nih.gov Specifically, it has been demonstrated to cause a fourfold increase in the rate of hydroxylation of both estradiol and ethinylestradiol at positions C-2/C-4 of ring A and C-6/C-7 of ring B. nih.gov This enhanced hydroxylation is a key step in the metabolic inactivation and subsequent elimination of these estrogens. The induction of estrogen-2-hydroxylase in the liver's endoplasmic reticulum is a primary mechanism for this increased metabolic rate. nih.gov

Pharmacokinetic studies have quantified the impact of this compound on ethinylestradiol. In one study, the administration of this compound reduced the half-life of intravenously administered ethinylestradiol from 7.5 hours to 3.3 hours. nih.gov Furthermore, the initial rate of oxidation of orally administered ethinylestradiol was more than doubled by this compound treatment. nih.gov This accelerated clearance leads to lower circulating concentrations of the active estrogen, compromising its therapeutic effect. drugs.comclinicaltrials.gov

Table 1: Impact of this compound on Ethinylestradiol Pharmacokinetics
Pharmacokinetic ParameterWithout this compoundWith this compoundReference
Ethinylestradiol Half-life (intravenous)7.5 ± 1.7 hours3.3 ± 0.9 hours nih.gov
Oxidation of Ethinylestradiol (oral)Normal rate>2-fold increase nih.gov
Ethinylestradiol Peak Plasma Concentration (Cmax)Baseline42% reduction drugs.comdrugs.com
Ethinylestradiol Systemic Exposure (AUC)Baseline64% reduction drugs.comdrugs.com

Digoxin and P-glycoprotein Interaction

The interaction between this compound and digoxin is a classic example of induction of a drug transporter, specifically P-glycoprotein (P-gp). empathia.aisemanticscholar.org Digoxin is a substrate for P-gp, an efflux transporter that plays a crucial role in its absorption and elimination. empathia.ainih.gov

This compound is a potent inducer of P-gp expression, particularly in the intestines. empathia.ainih.gov Studies involving duodenal biopsies from healthy volunteers treated with this compound showed a 3.5-fold increase in intestinal P-gp content. nih.govnih.gov This upregulation of P-gp in the gastrointestinal tract leads to increased efflux of digoxin back into the intestinal lumen, thereby decreasing its net absorption. empathia.ainih.gov

The clinical consequence of this interaction is a significant reduction in digoxin plasma concentrations, which can lead to a loss of its therapeutic efficacy. empathia.aidrugs.com The effect is most pronounced with oral administration of digoxin, as the interaction primarily occurs at the level of the intestine. nih.govnih.gov After oral administration, the area under the plasma concentration-time curve (AUC) of digoxin is substantially reduced. semanticscholar.orgnih.gov While this compound also induces renal P-gp, studies have shown that the renal clearance of digoxin is not significantly altered, indicating the primary site of interaction is the intestine. nih.govnih.gov

Table 2: Effect of this compound on Digoxin Pharmacokinetics
ParameterEffect of this compound Co-administrationReference
Intestinal P-glycoprotein (P-gp) Content3.5-fold increase nih.govnih.gov
Oral Digoxin BioavailabilityDecreased by 30.1% jci.org
Digoxin Peak Plasma Concentration (Cmax)Reduced by 58% jci.org
Systemic exposure of orally administered digoxinDecreased by 40% nih.govelsevierpure.com

Fusidic Acid and this compound Interaction Mechanisms

The drug-drug interaction between this compound and fusidic acid is complex and bidirectional. nih.gov On one hand, fusidic acid can inhibit the hepatic uptake of this compound. nih.gov this compound is a substrate of the organic anion transporting polypeptide 1B1 (OATP1B1), which is responsible for its uptake into hepatocytes. nih.gov Fusidic acid has been shown to be an inhibitor of OATP1B1, which can reduce the presystemic clearance and hepatic uptake of this compound, leading to increased plasma concentrations. nih.gov Additionally, fusidic acid inhibits the breast cancer resistance protein (BCRP), which may also contribute to the interaction by reducing the biliary excretion of this compound. nih.gov

Conversely, this compound can induce the metabolism of fusidic acid. nih.gov Fusidic acid is primarily eliminated through metabolism by cytochrome P450 3A4 (CYP3A4). nih.gov As a potent inducer of CYP3A4, this compound can accelerate the metabolism of fusidic acid, resulting in lower plasma concentrations and potentially subtherapeutic levels. nih.govresearchgate.net This mutual interaction, where fusidic acid can increase this compound levels while this compound can decrease fusidic acid levels, makes the clinical outcome difficult to predict. nih.gov

Table 3: Bidirectional Interaction between this compound and Fusidic Acid
InteractionMechanismEffect on Drug ConcentrationReference
Fusidic Acid on this compoundInhibition of OATP1B1 and BCRPPotential increase in this compound nih.gov
This compound on Fusidic AcidInduction of CYP3A4-mediated metabolismDecrease in Fusidic Acid nih.gov

This compound Impact on Metabolism of Other Drugs (e.g., Paclitaxel)

This compound significantly impacts the metabolism of the anticancer drug paclitaxel (B517696). Paclitaxel is primarily metabolized in the liver by the cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. nih.govescholarship.org this compound is a well-known potent inducer of both of these enzymes. nih.gov

The induction of CYP2C8 and CYP3A4 by this compound leads to accelerated metabolism of paclitaxel. nih.gov This results in lower plasma concentrations of paclitaxel, which may compromise its therapeutic efficacy. nih.govnih.gov The interaction is clinically significant as it can lead to under-treatment of cancer in patients receiving both drugs concurrently.

In addition to its effects on metabolic enzymes, this compound is also an inhibitor of the organic anion transporting polypeptide 1B (OATP1B). eur.nl While the primary interaction with paclitaxel is through enzyme induction, the inhibition of OATP1B could also play a role in the disposition of paclitaxel, although this aspect is less characterized. eur.nl

Table 4: this compound's Impact on Paclitaxel Metabolism
MechanismEnzyme/Transporter AffectedEffect on PaclitaxelReference
Enzyme InductionCYP2C8 and CYP3A4Increased metabolism, leading to diminished plasma concentrations nih.gov
Transporter InhibitionOATP1BPotential alteration of disposition eur.nl

Advanced Analytical Methodologies for Rifampicin Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography remains the cornerstone for the separation, identification, and quantification of Rifampicin (B610482) and its related compounds. The versatility of chromatographic methods allows for their application in diverse matrices, from bulk drug substances to complex biological fluids.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of this compound. These techniques offer high resolution and sensitivity for both quantification and purity assessment. frontiersin.orgnih.govfrontiersin.orgijnrd.org

Various reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of this compound. ijnrd.orgsaudijournals.com A common approach involves using a C18 column with a mobile phase consisting of a mixture of a buffer solution (e.g., sodium phosphate) and an organic solvent like acetonitrile. saudijournals.com Detection is typically carried out using a UV detector at a wavelength where this compound exhibits maximum absorbance, such as 337 nm. saudijournals.comajpamc.com The linearity of these methods is established over a specific concentration range, for instance, 0.3-25 µg/ml, demonstrating a direct relationship between the concentration and the detector response. saudijournals.comresearchgate.net

UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. frontiersin.orgnih.gov A UPLC-UV method has been successfully developed for the simultaneous determination of this compound and other anti-tuberculosis drugs in human plasma. frontiersin.orgnih.govfrontiersin.org This method often employs a C18 column and a gradient elution to achieve optimal separation of the compounds in a shorter run time. frontiersin.org

Table 1: Examples of HPLC and UPLC-UV Method Parameters for this compound Analysis
TechniqueColumnMobile PhaseDetection WavelengthLinearity RangeReference
HPLCAtlantis dC180.01 M Monobasic Sodium Phosphate (B84403) and Acetonitrile (60:40, v/v)337 nm0.3-25 µg/ml saudijournals.com
RP-HPLCThermosil RPC18 (4.5x100 nm) 5.0 µmMilliQ water and Methanol (B129727)240 nmNot Specified
UPLC-UVHSS T3 C18Methanol–Acetonitrile–Water (gradient)Not SpecifiedNot Specified frontiersin.org

For applications requiring higher sensitivity and selectivity, particularly in bioanalysis, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has become the method of choice. nih.govnih.govijper.org This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

LC-MS/MS methods for this compound quantification are characterized by their rapidity and high sensitivity, allowing for the measurement of low concentrations of the drug in biological matrices like human plasma and cerebrospinal fluid. nih.govresearchgate.net Sample preparation often involves a simple protein precipitation step, followed by chromatographic separation on a C18 column. nih.govijper.orgacs.org Detection is typically performed using an electrospray ionization (ESI) source in the positive ion mode, with the mass spectrometer operating in the multiple-reaction monitoring (MRM) mode for enhanced selectivity. nih.gov

The validation of these methods according to regulatory guidelines ensures their accuracy, precision, and reliability for pharmacokinetic and other clinical studies. nih.govnih.gov A key advantage of LC-MS/MS is the ability to use a stable isotope-labeled internal standard, such as this compound-d8, which helps to correct for matrix effects and variations in instrument response. nih.gov

Table 2: Key Parameters of a Validated LC-MS/MS Method for this compound Quantification
ParameterDescriptionReference
Sample PreparationProtein precipitation with an organic solvent. nih.govijper.org
Chromatographic ColumnCore-shell Kinetex C18 (50 × 2.1 mm, 2.6 μm). nih.gov
Mobile PhaseGradient elution with 0.1% formic acid in water and acetonitrile. nih.gov
Ionization ModePositive Electrospray Ionization (ESI). nih.gov
Detection ModeMultiple-Reaction Monitoring (MRM). nih.gov
Linearity Range5-40000 µg/L. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more cost-effective alternative to HPLC for the quantification of this compound, especially in pharmaceutical dosage forms. This technique allows for the simultaneous analysis of multiple samples on a single plate, increasing throughput.

A validated HPTLC method for the simultaneous estimation of this compound, Isoniazid (B1672263), and Pyridoxine Hydrochloride has been developed. wisdomlib.org The separation is achieved on silica (B1680970) gel 60 F254 plates with a specific mobile phase composition, such as Ethyl acetate, Methanol, Acetone, and Acetic acid. wisdomlib.org Densitometric analysis at a specific wavelength allows for the quantification of the separated compounds. The method is validated according to ICH guidelines for parameters including linearity, precision, and accuracy. wisdomlib.org

Table 3: HPTLC Method for Simultaneous Estimation of this compound, Isoniazid, and Pyridoxine Hydrochloride
ParameterDescriptionReference
Stationary PhaseAluminum-backed silica gel 60 F254 plates. researchgate.net
Mobile PhaseEthyl acetate, Methanol, Acetone, and Acetic acid (5.5:2.0:2.0:0.5 v/v). wisdomlib.org
Linearity Range (this compound)200 to 1000 ng/spot. wisdomlib.org
Rf Value (this compound)0.73 ± 0.04. researchgate.net

Hyphenated techniques, which involve the coupling of two or more analytical methods, provide enhanced analytical capabilities for this compound research. The most prominent example is LC-MS/MS, as discussed previously, which combines the separation power of LC with the high selectivity and sensitivity of MS/MS. nih.govnih.govijper.orgresearchgate.net

Another example of a hyphenated technique is HPLC coupled with an electrochemical detector (ECD). rsc.org This method has been used for the simultaneous analysis of this compound and Isoniazid. The electrochemical detector offers high sensitivity for electroactive compounds like this compound. rsc.org

The primary advantage of these hyphenated techniques is their ability to provide comprehensive information about the analyte, including its retention time, mass-to-charge ratio, and electrochemical properties, leading to more reliable identification and quantification.

Spectroscopic Techniques for Characterization and Analysis

Spectroscopic techniques are indispensable for the qualitative and quantitative analysis of this compound. They are based on the interaction of electromagnetic radiation with the drug molecule, providing information about its structure and concentration.

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method for the quantification of this compound in bulk and pharmaceutical formulations. ajpamc.comfrontiersin.org The method is based on the measurement of the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax).

For this compound, the λmax is typically observed around 337 nm in methanol. ajpamc.com The concentration of this compound is determined by relating its absorbance to a standard calibration curve, which should demonstrate linearity over a defined concentration range, such as 5-13 µg/ml. ajpamc.com The method is validated for accuracy, precision, and other parameters as per ICH guidelines. ajpamc.comfrontiersin.org In some applications, the analysis is performed in a phosphate buffer at a specific pH to ensure the formation of a colored compound that can be analyzed spectrophotometrically. tuiasi.ro

Table 4: Validation Parameters of a UV-Vis Spectrophotometric Method for this compound
ParameterValue/RangeReference
λmax337 nm (in methanol) ajpamc.com
Linearity Range5-13 µg/ml ajpamc.com
Accuracy (% Recovery)98-100% ajpamc.com
Limit of Detection (LOD)0.83 µg/ml frontiersin.org
Limit of Quantification (LOQ)2.52 µg/ml frontiersin.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the structural elucidation and identification of this compound by analyzing the absorption of infrared radiation by its molecular components. The resulting IR spectrum provides a unique fingerprint based on the vibrational modes of the molecule's functional groups.

Key characteristic absorption peaks in the Fourier Transform Infrared (FTIR) spectrum of this compound have been identified, confirming the presence of its complex structure. Significant absorption bands are typically observed for various functional groups, including N-H stretching, C-H bonding, C=O (carbonyl), and C=C bonds. For instance, the FTIR spectrum of pure this compound shows distinctive peaks at approximately 3472 cm⁻¹ (N-H stretching), 2894 cm⁻¹ (C-H bonding), 1629 cm⁻¹ (C=O), and 1478 cm⁻¹ (C=C). frontiersin.org Other notable peaks include those at 1379 cm⁻¹ (CH₂, C=C), 1059 cm⁻¹ (-CH, CO, C-H), and 987 cm⁻¹ (≡C-H, C-H). frontiersin.org Theoretical calculations have shown good agreement with experimental data, particularly for the vibrations of OH and NH groups. ijpca.org The stability of the drug during encapsulation into delivery systems can also be confirmed by the presence of these principal peaks in the spectrum of the final formulation. uw.edu.pl

Luminescence Methods (Chemio- and Fluorescence)

Luminescence methods, encompassing chemiluminescence and fluorescence, offer high sensitivity for the quantification of this compound. mdpi.com These techniques are based on the emission of light from excited electronic states of molecules.

Chemiluminescence (CL): Chemiluminescence analysis of this compound often involves its participation in a light-producing chemical reaction. Several CL systems have been developed for its determination. One such method is based on the CL reaction between hydrogen peroxide and this compound in a basic medium, catalyzed by Cu²⁺. mdpi.com The intensity of the emitted light is directly proportional to the concentration of this compound. mdpi.com Another approach utilizes the CL reaction of this compound with alkaline N-bromosuccinimide as an oxidant. researchgate.net A flow-injection CL method has also been described based on the reaction in a peroxomonosulfate-cobalt(II) system, where the oxidation of this compound's hydroxyl groups leads to the formation of an excited product that emits radiation upon returning to the ground state. nih.gov

Fluorescence: While this compound itself does not exhibit strong natural fluorescence, it can be chemically altered to produce a fluorescent product. nih.gov A common method involves the oxidation of this compound with hydrogen peroxide, which yields a product with significant fluorescence. nih.gov The fluorescence intensity of this product is pH-dependent, with maximum intensity typically observed in a carbonate-bicarbonate buffer at pH 9.2. nih.gov The excitation and fluorescence spectra of the oxidized product are then measured for quantification, with typical excitation at 370 nm and emission measured at 480 nm. nih.gov Another advanced fluorescence-based detection method relies on the quenching of fluorescence of bovine serum albumin (BSA)-stabilized gold nanoclusters (BSA-Au NCs) in the presence of this compound. nih.govresearchgate.net The decrease in fluorescence intensity is proportional to the this compound concentration, allowing for sensitive detection. nih.govresearchgate.net

Table 1: Performance Characteristics of Selected Luminescence Methods for this compound Analysis

MethodPrincipleLinear RangeLimit of Detection (LOD)Reference
Flow-injection ChemiluminescenceReaction with H₂O₂ catalyzed by Cu²⁺4 x 10⁻⁷ - 1 x 10⁻⁴ g/mL7 x 10⁻⁸ g/mL mdpi.com
Fluorescence SpectroscopyOxidation with H₂O₂ to form a fluorescent product0.1 - 10 µg/mLNot Specified nih.gov
Fluorescence QuenchingQuenching of BSA-Au NCs fluorescence0.5 - 823 µg/mL70 ng/mL nih.govresearchgate.netnih.gov

Electrochemical Methods and Biosensors

Electrochemical methods provide a powerful platform for this compound analysis due to their sensitivity, simplicity, and the electroactive nature of the this compound molecule. mdpi.com These techniques involve measuring changes in electrical properties (potential, current, or charge) that occur during an electrochemical reaction involving the analyte.

Voltammetric and Amperometric Techniques

Voltammetric Techniques: These methods measure the current that flows as a function of an applied potential. The electrochemical oxidation and reduction of this compound can be investigated using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). nih.govscispace.com The oxidation of this compound is often an irreversible, diffusion-controlled process. nih.gov Studies have shown that this compound exhibits well-defined, pH-dependent quasi-reversible oxidation peaks, characteristic of hydroquinone (B1673460) systems, at various electrodes such as carbon paste and glassy carbon electrodes (GCEs). uw.edu.plresearchgate.netscispace.com To enhance sensitivity, GCEs are often modified with materials like multi-walled carbon nanotubes (MWCNTs). nih.gov

Amperometric Techniques: Amperometry involves measuring the current at a fixed potential over time. This technique has been applied to the development of biosensors for this compound. For example, when this compound is immobilized on a modified electrode, the change in current in the presence of a substrate like hydrogen peroxide can be measured, allowing for indirect quantification. mdpi.com

Potentiometric and Photoelectrochemical Approaches

Potentiometric Techniques: Potentiometry measures the potential difference between two electrodes in the absence of a significant current. A potentiometric method for the quantitative analysis of this compound has been developed, which involves titrating this compound as a monofunctional acid with a sodium hydroxide (B78521) solution in an aqueous methanol medium. nih.gov The endpoint of the titration is determined by monitoring the potential change, allowing for precise quantification with a low margin of error. nih.gov

Photoelectrochemical Approaches: These are emerging methods that combine electrochemical detection with light irradiation. While less common for this compound analysis, they represent a promising area of research for developing highly sensitive and selective sensors. mdpi.com

Development and Characterization of Rifamycin-Specific (Bio)Sensors

The development of specific sensors and biosensors for this compound is a major area of research, aiming for rapid and point-of-care testing. mdpi.com These sensors are often based on the electrochemical principles described above.

The characterization of these sensors involves a multi-faceted approach. Physicochemical characterization is performed using techniques like Fourier transform-infrared spectroscopy, powder X-ray diffraction, and scanning electron microscopy to understand the sensor's composition and morphology. nih.govmdpi.com Electrochemical characterization, typically using cyclic voltammetry, is employed to study the sensor's performance in detecting this compound, including its sensitivity and selectivity. researchgate.netscispace.com For instance, a highly sensitive sensor was developed using a glassy carbon electrode modified with carbon nanotubes for the electro-analysis of this compound in blood. researchgate.netscispace.com The development of these (bio)sensors is critical for therapeutic drug monitoring, helping to establish optimum dosage and mitigate side effects. mdpi.comresearchgate.netnih.gov

Method Validation and Performance Characteristics for Research Applications

The validation of any analytical method is crucial to ensure its reliability, accuracy, and precision for research applications. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key performance characteristics that are evaluated include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For example, a UV spectrophotometric method for this compound was validated and showed good linearity over a concentration range of 2.5–35.0 μg/mL. frontiersin.orgnih.gov A liquid chromatography-mass spectrometry (LC-MS/MS) method demonstrated linearity in the range of 5.021-1008.315 ng/ml. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies. For the UV spectrophotometric method, accuracy in terms of recovery ranged from 96.7 ± 0.9% to 101.1 ± 0.4%. frontiersin.orgnih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For a voltammetric method, the precision was reported with an RSD of 4.3%. nih.gov For a UV method, intraday and inter-day precision (%RSD) were found to be in the ranges of 1.09-1.70% and 1.63-2.99%, respectively. frontiersin.orgnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. A differential pulse voltammetric method using a modified GCE reported an LOD of 7.51 nM for this compound. nih.gov A sensitive voltammetric method using a mercury film electrode reported an LOD of 0.12 µg/mL and an LOQ of 0.40 µg/mL. mdpi.comnih.gov

Table 2: Validation Parameters for Various this compound Analytical Methods

Analytical MethodLinearity RangeAccuracy (% Recovery)Precision (% RSD)LODLOQReference
UV Spectrophotometry2.5–35.0 μg/mL96.7 – 101.1Intraday: 1.09–1.70 Inter-day: 1.63–2.990.83 μg/mL2.52 μg/mL frontiersin.orgnih.gov
Differential Pulse Voltammetry (DPV)0.04–10 μMNot SpecifiedNot Specified7.51 nMNot Specified nih.gov
DPV (Hg(Ag)FE)0.2–250 μg/mLGood4.30.12 µg/mL0.40 µg/mL mdpi.comnih.gov
LC-MS/MS5.021–1008.315 ng/mlBelow 15% (deviation)Below 15% (CV)Not Specified5.021 ng/ml nih.gov

Linearity, Accuracy, and Precision Studies

A cornerstone of any quantitative analytical method is the establishment of its linearity, accuracy, and precision. These parameters ensure that the method provides results that are directly proportional to the concentration of the analyte, close to the true value, and reproducible.

Linearity demonstrates the method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (R²). For this compound, a variety of techniques have demonstrated excellent linearity. A UV spectrophotometric method, for instance, showed a good linear relationship over a concentration range of 2.5–35.0 μg/mL with a correlation coefficient of 0.990. frontiersin.orgnih.gov High-performance liquid chromatography (HPLC) methods often exhibit even stronger correlations; one study reported an r² of 0.9999 over a concentration range of 5–250 μg/mL. researchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of pure drug is added to a sample matrix and the percentage recovered is calculated. For this compound, accuracy has been consistently high across different methods. A UV spectrophotometric method demonstrated recovery values ranging from 96.7% to 101.1%. frontiersin.orgnih.gov Similarly, an RP-HPLC method showed accuracy at 101.1% for 80% recovery, 100.4% for 100% recovery, and 100.5% for 120% recovery. ijpca.org Another HPLC method reported accuracy in terms of percent relative error to be better than 2%. researchgate.net

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound in human plasma and cerebrospinal fluid showed intra- and inter-day precision of <7% and <8%, respectively. nih.gov An HPLC method demonstrated excellent precision with a %RSD not exceeding 0.5%, while a UV method showed intra-day %RSD between 1.09% and 1.70% and inter-day %RSD from 1.63% to 2.99%. frontiersin.orgnih.govresearchgate.net

Validation Parameters for Various this compound Analytical Methods
Analytical MethodLinearity RangeCorrelation Coefficient (R²)Accuracy (% Recovery / % Relative Error)Precision (% RSD)
UV Spectrophotometry2.5–35.0 μg/mL0.99096.7% – 101.1%Intra-day: 1.09–1.70 Inter-day: 1.63–2.99
HPLC5–250 μg/mL0.9999&lt; 2% RE&lt; 0.5%
RP-HPLC15–75 μg/mLNot Reported98% – 102%Not Reported
RP-HPLC1.95–250 µg/mL0.9996Not ReportedNot Reported
LC-MS/MS25–6400 ng/mLNot ReportedNot ReportedIntra-day: &lt; 7 Inter-day: &lt; 8

Sensitivity and Limit of Detection/Quantification

The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is practically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. A UV spectrophotometric method for this compound determined the LOD to be 0.83 μg/mL. frontiersin.orgnih.gov More sensitive techniques like HPLC and RP-HPLC have reported LODs of 3.0 μg/mL and 0.607 µg/mL, respectively. researchgate.netresearchgate.net Highly sensitive methods, such as a liquid chromatography-tandem mass spectrometry (LC-MS/MS) technique, can achieve even lower LODs, with one study reporting an approximate LOD of 2.5 ng/mL for this compound in biological fluids. nih.gov

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For the aforementioned UV method, the LOQ was 2.52 μg/mL. frontiersin.orgnih.gov HPLC-based methods have shown LOQs ranging from 1.841 µg/mL to 9.2 μg/mL. researchgate.netresearchgate.net An RP-HPLC method developed for this compound and Piperine reported an LOQ of 7.228 ng/mL for this compound. nih.gov The LC-MS/MS method demonstrated exceptional sensitivity with a lower limit of quantification (LLOQ) of 25 ng/mL, making it suitable for pharmacokinetic studies where concentrations can be very low. nih.gov Another fast LC-MS/MS method reported an even lower LLOQ of 5 µg/L (5 ng/mL). nih.gov

Sensitivity Parameters for Various this compound Analytical Methods
Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
UV Spectrophotometry0.83 μg/mL2.52 μg/mL
HPLC3.0 μg/mL9.2 μg/mL
RP-HPLC1.4321 μg/mL4.3398 μg/mL
RP-HPLC0.607 µg/mL1.841 µg/mL
RP-HPLC (with Piperine)2.385 ng/mL7.228 ng/mL
LC-MS/MS2.5 ng/mL25 ng/mL

Specificity and Stability-Indicating Capabilities

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In chromatographic methods, specificity is demonstrated by the separation of the analyte peak from other potential peaks. One RP-HPLC method confirmed its specificity by showing no interference from blank, placebo, or known impurity solutions at the retention time of this compound. ijpca.org The peak purity of this compound was confirmed, with a purity angle found to be less than the purity threshold. ijpca.orgijpca.org

A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. These methods are crucial for determining the shelf-life of drug products. This compound has been subjected to various stress conditions to test the stability-indicating capabilities of analytical methods. In one study, an HPLC method was able to separate this compound from its degradation products formed under acid and alkali hydrolysis, oxidation, photolysis, and dry heat treatment. researchgate.net The results showed that the drug underwent complete degradation under acid, base, and oxidative stress but remained stable under other conditions. researchgate.net Another RP-HPLC method was also proven to be stability-indicating, showing it was suitable for the analysis of stability samples. nih.gov

Computational Approaches in Analytical Method Development

Computational chemistry and theoretical modeling are increasingly being used to guide and expedite the development of analytical methods. These approaches can predict the physicochemical properties of molecules, saving time and resources in the experimental phase.

For this compound, a UV spectrophotometric method was developed with the guidance of theoretical investigations into its physicochemical properties. frontiersin.orgnih.gov Computational studies were used to predict the solubility of this compound and co-formulated drugs, such as Isoniazid and Pyrazinamide (B1679903), in different solvents. frontiersin.orgnih.gov The theoretical investigation revealed that this compound is practically insoluble in water but freely soluble in ethyl acetate, whereas the other two drugs are freely soluble in water. frontiersin.orgnih.gov This information was instrumental in designing an effective liquid-liquid extraction procedure. Furthermore, the computational analysis indicated that a pH range of 6.0–8.0 would be optimal for the selective extraction of this compound. frontiersin.orgnih.gov The final experimental method, which involved extraction at pH 7.4 with ethyl acetate, confirmed the predictions of the computational model, demonstrating the value of these theoretical tools in creating efficient and robust analytical methods. frontiersin.orgnih.gov

Synthetic Chemistry and Development of Rifampicin Derivatives and Analogs

Biosynthesis and Semisynthetic Derivatization

The journey from natural product to the clinically important rifampicin (B610482) involves both biological and chemical transformations.

Rifamycin (B1679328) B and Rifamycin S as Precursors

The natural production of rifamycins (B7979662) is carried out by the bacterium Amycolatopsis rifamycinica (originally known as Nocardia mediterranei and Streptomyces mediterranei) wikipedia.orgnih.gov. The fermentation of A. rifamycinica yields a mixture of rifamycins, with rifamycin B being a key initial product psu.edutandfonline.comasm.org. Rifamycin B is relatively inactive but serves as a crucial precursor for the synthesis of more active rifamycin derivatives psu.edunih.gov.

Rifamycin B can be converted to the more active rifamycin S. This conversion can occur chemically or through biotransformation psu.edunih.gov. Rifamycin S is of significant commercial importance as an intermediate for synthesizing numerous semisynthetic rifamycins, including this compound niscpr.res.in. Rifamycin S is an oxidized form within a reversible oxidation-reduction system involving two electrons cenmed.com. The reduction of rifamycin S yields rifamycin SV, which is also microbiologically active but has limitations in oral administration due to poor gastrointestinal absorption asm.org.

Biotransformations using Enzymes and Microorganisms

Biotransformation plays a significant role in the production and modification of rifamycins. Early studies showed that washed mycelia of Nocardia mediterranei could convert rifamycin B to rifamycin Y psu.eduniscpr.res.in. Evidence suggested that rifamycin Y originated from rifamycin B through biotransformation psu.edu.

More significantly, the biotransformation of inactive rifamycin B to the active rifamycin S has been reported using microbial strains. Fungi imperfecti such as Humicola sp. and Monocillium sp. have been shown to catalyze the conversion of rifamycin B to rifamycin O and subsequently to rifamycin S psu.eduniscpr.res.in. This process involves oxidative cyclization of rifamycin B to rifamycin O, followed by spontaneous hydrolysis of rifamycin O in a neutral aqueous solution to yield rifamycin S and glycolic acid psu.edu. An intracellular enzyme from Monocillium sp. catalyzed the oxidative reaction of rifamycin B to rifamycin O, classified as a rifamycin oxidase (EC.1.10.3.6) psu.edu. An extracellular rifamycin oxidase from Curvularia lunata var. aeria has also been reported to catalyze the bioconversion of rifamycin B to S niscpr.res.in.

Biotransformation offers potential advantages over conventional chemical methods for converting rifamycin B to rifamycin S, which can require strong acidic conditions, lead to heavy foam formation, and result in low yields nih.gov.

Rational Design and Synthesis of Novel Rifamycin Analogs

The development of novel rifamycin analogs, including this compound, involves rational design and synthesis to improve activity, expand the spectrum, and overcome resistance mechanisms. This compound itself is a semisynthetic derivative of rifamycin SV asm.orgacs.org. It was developed to address the limitations of rifamycin SV, such as poor oral absorption asm.org. This compound contains a methylpiperazine group appended to the C-3 position of the rifamycin naphthalene (B1677914) ring system, a modification that improved oral bioavailability and potency against Mycobacterium tuberculosis acs.org.

Structural Modifications at Key Positions (e.g., C-3/C-4 region, C25 position)

Rational design of rifamycin analogs often focuses on specific positions on the rifamycin scaffold that are amenable to modification without disrupting the core mechanism of action, which involves binding to bacterial RNA polymerase tandfonline.comrcsb.orgacs.org. Key positions explored for structural modifications include the C-3/C-4 region and the C-25 position acs.orgacs.org.

The C-3 position, where the methylpiperazine group of this compound is attached, has been a primary site for modifications acs.orgacs.org. Modifications at the C-3 position, along with the adjacent C-4 position, can also be used to form new heterocycles that serve as attachment points for other moieties, such as a secondary antibiotic acs.org.

The C-25 position, which typically carries an acetyl group in this compound, is another site explored for modifications acs.orgacs.org. Structural studies of this compound bound to RNA polymerase suggest that the groups attached to the C-3 and C-25 positions point towards open space, making them suitable sites for attaching additional chemical groups or even a second antibiotic moiety acs.orgacs.org. The acetyl group at C-25 can be replaced with other groups, such as a carbamate (B1207046) acs.org. Modifications at the C25 position have been investigated to overcome resistance mechanisms, such as ADP-ribosylation, which can inactivate rifamycins nih.govnih.gov.

Other positions on the rifamycin scaffold have also been explored for modification, including the C-8 phenol (B47542) nih.gov.

Exploration of Substituent Effects on Activity and Pharmacological Properties

The nature of the substituents introduced at these key positions significantly impacts the analog's activity and pharmacological properties acs.orguni.lu. Exploring different substituents allows researchers to fine-tune the drug's characteristics.

Modifications at the C-3 position have been shown to influence oral bioavailability and potency acs.org. Changes in the substituents can affect the analog's ability to penetrate bacterial cells, bind to RNA polymerase, and evade resistance mechanisms tandfonline.comnih.gov. For instance, modifications of the C3 tails of this compound can lead to analogs with enhanced activity against this compound-resistant M. tuberculosis strains harboring mutations in the rpoB gene tandfonline.com.

The exploration of substituent effects at the C-25 position has aimed to develop analogs resistant to intracellular inactivation and with reduced potential for drug-drug interactions pnas.orgpnas.org. Studies involving C25-substituted rifamycin analogs have shown that these modifications can impact CYP3A4 induction, a common issue with rifamycins like this compound pnas.orgpnas.org.

Structure-activity relationship studies around modified rifamycins help to understand how chemical changes translate into biological effects acs.orgnih.gov.

Development of Specific Analogs: Rifapentine, Rifabutin, Rifalazil (B610480)

Several semisynthetic rifamycin analogs with improved properties have been developed and are in clinical use or have been investigated. Notable examples include rifapentine, rifabutin, and rifalazil wikipedia.orgacs.orgacs.orguni.lu.

Rifapentine is a rifamycin analog that exhibits a longer half-life compared to this compound, allowing for less frequent administration acs.orgwikipedia.org. It is synthesized in one step from this compound newdrugapprovals.org. Rifapentine was first synthesized in 1965 and approved by the FDA in 1998 newdrugapprovals.org.

Rifabutin is another semisynthetic derivative of rifamycin S wikipedia.orgfishersci.com. It is used to treat tuberculosis and prevent Mycobacterium avium complex infections wikipedia.org. Rifabutin is effective against highly resistant mycobacteria and some Gram-positive and Gram-negative bacteria wikipedia.org. It is a derivative of rifamycin S that acts by blocking RNA polymerase subunit beta fishersci.com. Rifabutin was approved for medical use in the United States in 1992 wikipedia.org.

Rifalazil (also known as KRM-1648 and AMI-1648) is an antibiotic substance that inhibits bacterial RNA polymerase uni.luwikipedia.org. It represents a new generation of ansamycins with a unique four-ring structure nih.gov. Rifalazil was developed as a potential replacement for this compound in tuberculosis treatment and has shown high concentration in blood cells and lungs wikipedia.orgnih.gov. Its development was terminated in 2013 due to severe side effects wikipedia.org.

These analogs demonstrate the ongoing efforts in rational design and synthesis to create rifamycin derivatives with enhanced properties, targeting specific needs such as improved pharmacokinetics, broader spectrum, or the ability to overcome resistance.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to the chemical structure of this compound affect its biological activity. Extensive SAR studies have shown that the naphthohydroquinone core and the hydroxyl groups on the aliphatic ansa bridge are critical for tight binding with key amino acids in the RNA polymerase β-subunit binding site. ucl.ac.uk These structural features are considered essential pharmacophoric characteristics. ucl.ac.uk

Conversely, the 4-methyl-1-piperazinyl-iminomethyl unit of this compound may play a less prominent role in establishing interactions within the binding pocket, although its contribution is still investigated. ucl.ac.uk Studies on new rifamycins containing L-amino acid esters have explored the impact of substituents at the ester part on physicochemical parameters like logP and solubility, as well as antibacterial properties. researchgate.netnih.gov The bulkiness of the ester substituent has been identified as an important factor influencing antibacterial activity against strains like S. epidermidis, S. aureus, and MRSA. researchgate.netnih.gov SAR for novel derivatives is often discussed in the context of calculated structures of rifamycin-RNAP complexes. researchgate.netnih.gov

Computational Chemistry in Derivative Design

Computational chemistry techniques play a significant role in the rational design and identification of novel this compound derivatives with improved properties and activity, particularly in the face of increasing drug resistance. mdpi.comnih.gov These in silico approaches can accelerate the drug discovery process and reduce costs compared to traditional synthesis and testing methods. nih.gov

In Silico Screening and Virtual Library Generation

In silico screening is a computational technique used in drug discovery to search through libraries of small molecules and identify structures likely to bind to a specific drug target, such as a protein receptor or enzyme. cabidigitallibrary.org This approach efficiently reduces the number of compounds that need to be considered for further study. dovepress.com Virtual libraries of this compound derivatives can be generated computationally. For instance, one study designed a library of 500 novel this compound derivatives using the SPARK program, employing this compound as a reference molecule and utilizing various fragment databases. mdpi.comnih.govnih.gov These derivatives can then be filtered based on criteria like shape score, field score, radial-plot, and drug-likeness rules such as Lipinski's rule of five. mdpi.comcabidigitallibrary.orgnih.govnih.gov

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational method used to predict and analyze the binding interactions and strength between a protein target and a small molecule ligand. nih.govsaudijournals.com This technique is a valuable tool in drug discovery for investigating the binding compatibility of molecules to their targets. nih.gov

In the context of this compound, molecular docking studies are used to analyze the interaction between this compound or its derivatives and bacterial RNA polymerase (rpoB), its primary target. nih.govresearchgate.net Docking simulations can predict the binding energy, providing an estimate of the affinity between the ligand and the protein. For example, this compound has shown a binding energy of -8.8 Kcal/mol with Mtb H37Rv VapC2 in one study. mdpi.comnih.govresearchgate.net Docking studies can also reveal the specific amino acids in the binding pocket that interact with the ligand, including hydrogen bonds and other molecular forces. saudijournals.comresearchgate.net Comparative molecular docking analyses can be performed to screen mutant forms of the target protein (e.g., rpoB with resistance mutations) against this compound to understand the impact of mutations on binding affinity and identify potential resistance mechanisms. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based computational approach that seeks to establish a correlation between the structural features of compounds and their biological activities. nih.govphyschemres.orgnih.gov QSAR models can predict the properties of new chemical compounds without the necessity of synthesizing and experimentally testing them, thereby saving resources and accelerating the development of new molecules. nih.gov

In the design of novel this compound derivatives, QSAR studies are employed to build models that relate the structural parameters of the derivatives to their antitubercular activity. mdpi.comnih.govnih.govnih.govscholarsresearchlibrary.com These models can help identify the key molecular descriptors that are significantly associated with activity. For instance, a QSAR study on this compound derivatives targeting VapC2 identified nine molecular descriptors correlated with antimicrobial activity. mdpi.com Some descriptors showed a positive correlation, meaning an increase in their values was associated with increased activity. mdpi.com QSAR models are developed using statistical methods like multiple linear regression (MLR) and validated to ensure their predictability, stability, and robustness. physchemres.orgnih.govscholarsresearchlibrary.com The validated QSAR models can then be used to predict the activity of newly designed derivatives. mdpi.com

Molecular Dynamics Simulations for Complex Stability

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. This allows for the study of the dynamic behavior and stability of molecular complexes, such as the interaction between a protein target and a ligand. nih.govmdpi.com

Identification of Novel Molecular Targets for Derivatives (e.g., Ribonuclease VapC2)

While the primary target of this compound is bacterial RNA polymerase, computational approaches can also be used to explore and identify novel molecular targets for this compound derivatives, particularly in the context of overcoming drug resistance. mdpi.comnih.gov

Ribonuclease VapC2 of Mycobacterium tuberculosis (Mtb) H37Rv has been investigated as a potential novel target for this compound derivatives. mdpi.comnih.govnih.govresearchgate.net VapC2 is predicted to be involved in essential processes for the pathogen's survival, making it an attractive target for new antitubercular agents. mdpi.comnih.gov Computational techniques, including molecular docking and virtual screening, have been employed to identify novel inhibitors of VapC2 among this compound derivatives. mdpi.comnih.govnih.govresearchgate.net One study identified this compound itself as showing good binding energy with Mtb H37Rv VapC2, leading to its selection as a parent molecule for designing VapC2-targeting derivatives. mdpi.comnih.govresearchgate.net Subsequent docking studies with designed this compound derivatives revealed promising binding energies with VapC2, suggesting their potential as inhibitors of this novel target. mdpi.comnih.govresearchgate.net

Preclinical Research and Novel Delivery System Development

In Vitro Studies on Rifampicin (B610482) Efficacy and Mechanisms

Time-Kill Kinetics and Bactericidal Activity

In vitro studies are fundamental in characterizing the antimicrobial activity of drugs like this compound. Time-kill kinetics assays, which measure the rate of bacterial killing over time, have demonstrated that this compound exhibits concentration-dependent and time-dependent bactericidal activity against Mycobacterium tuberculosis. oup.comnih.gov At high concentrations (128 mg/L), this compound can achieve a 99% reduction in bacterial count within one day of exposure. oup.com However, at more moderate concentrations (8 mg/L), it takes approximately three days to achieve the same level of killing, and six days to eliminate all detectable mycobacteria. oup.com This highlights the importance of both concentration and duration of exposure for this compound's efficacy.

While this compound is effective at eliminating mycobacteria, its killing capacity is considered relatively slow compared to other anti-tuberculosis drugs like isoniazid (B1672263) and amikacin. oup.comnih.gov However, a key advantage of this compound observed in these studies is its ability to achieve complete elimination of the bacterial population, whereas drugs like isoniazid can be limited by the emergence of resistance. oup.comnih.gov The metabolic state of the bacteria also significantly influences this compound's effectiveness; a four-fold higher concentration is required to eliminate lowly active mycobacteria compared to highly active ones. nih.gov Furthermore, this compound has a notable post-antibiotic effect (PAE), with a duration of over five days that is closely linked to the peak concentration to minimum inhibitory concentration (Cmax/MIC) ratio. asm.org

Table 1: this compound Time-Kill Kinetics Against M. tuberculosis H37Rv

Concentration (mg/L)Time to ≥99% KillingTime to Elimination
1281 day-
83 days6 days

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Cellular Models: Macrophage Infection Studies

Cellular models, particularly those involving macrophage infections, are crucial for evaluating the efficacy of antibiotics against intracellular pathogens like Mycobacterium tuberculosis. These models provide a more biologically relevant environment than broth cultures, as they account for the drug's ability to penetrate host cells and exert its effect on bacteria residing within them. Studies have shown that this compound is effective against intracellular M. tuberculosis within macrophages. nih.govmdpi.com

Interestingly, research has revealed discrepancies in this compound's efficacy against intracellular bacteria compared to those grown in standard laboratory media. One study demonstrated a more than 10-fold increase in the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis within macrophage aggregates compared to broth-grown bacteria. nih.gov This suggests that the intracellular environment and the formation of bacterial aggregates can significantly reduce the susceptibility of the bacteria to this compound. nih.gov

Novel drug delivery systems are being explored to enhance the intracellular activity of this compound. For instance, this compound-loaded liposomes have been shown to induce a significantly better reduction in the viability of intracellular Mycobacterium abscessus in infected macrophages compared to the free drug. mdpi.com Similarly, mesoporous silica (B1680970) nanoparticles loaded with this compound have demonstrated enhanced treatment efficacy against intracellular Staphylococcus aureus in macrophages, attributed to the superior uptake of these nanoparticles by the host cells. researchgate.net These findings underscore the importance of macrophage infection models in the preclinical development of new this compound formulations designed to target intracellular bacteria. mdpi.comresearchgate.net

In Vivo Animal Model Systems for Efficacy Assessment

Rodent Models (Mice, Rats): Infection, Pharmacokinetic, and Efficacy Studies

Rodent models, particularly mice, are the most widely used preclinical tools for evaluating the in vivo efficacy and pharmacokinetics of anti-tuberculosis drugs, including this compound. nih.govnih.govnih.gov These models allow for the study of drug exposure-efficacy relationships, which are critical for optimizing dosing regimens. nih.gov Physiologically based pharmacokinetic (PBPK) models have been developed for this compound in mice to simulate its concentration-time profiles in various tissues, including the lungs, which are the primary site of tuberculosis infection. nih.govnih.gov

Efficacy studies in murine models have consistently demonstrated the dose-dependent bactericidal activity of this compound. frontiersin.org Increasing the dose of this compound leads to a faster rate of bacterial eradication in the lungs and spleen of infected mice. frontiersin.org For example, one study showed that while a 10 mg/kg dose resulted in a slow bacterial clearance, increasing the dose to 20, 30, and 50 mg/kg achieved undetectable bacterial counts in the lungs after 12, 10, and 6 weeks of treatment, respectively. frontiersin.org These models are also instrumental in assessing the emergence of drug resistance; higher doses of this compound have been shown to significantly reduce this risk. frontiersin.org

The Cornell mouse model is a valuable tool for evaluating the sterilizing activity of this compound and its potential to prevent relapse. frontiersin.org In this model, high-dose this compound regimens have been shown to lead to faster visceral clearance and organ sterility, with no disease relapse compared to standard-dose regimens. frontiersin.org These findings from rodent models provide a strong rationale for investigating higher doses of this compound in clinical trials to potentially shorten the duration of tuberculosis treatment. frontiersin.orgnih.gov

Table 2: Effect of this compound Dose on Bacterial Eradication in Murine Lungs

This compound Dose (mg/kg)Time to Undetectable CFU Counts (weeks)
10>12
2012
3010
506

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Non-Rodent Models (e.g., Guinea Pigs, Zebrafish) for Disease Mimicry

The zebrafish embryo has emerged as a powerful alternative in vivo model for tuberculosis research, particularly for high-throughput screening of new drug candidates. nih.gov Infection of zebrafish embryos with Mycobacterium marinum, a close relative of M. tuberculosis, results in a disease that recapitulates key features of early human infection. nih.gov The optical transparency of the embryos allows for real-time visualization of the infection process and the effects of treatment. nih.gov This model has been used to evaluate the in vivo efficacy of novel formulations of this compound and other lipophilic anti-tuberculosis compounds. nih.gov The use of these non-rodent models complements the data obtained from rodent studies and contributes to a more comprehensive preclinical evaluation of this compound.

Evaluation of Treatment Shortening Potential in Preclinical Models

A major goal in tuberculosis drug development is to shorten the duration of therapy, and preclinical models have been instrumental in evaluating the potential of higher doses of this compound to achieve this. nih.govoup.comnih.gov Murine models have provided compelling evidence that increasing the dose of this compound enhances its bactericidal and sterilizing effects, leading to a significant reduction in the time required to cure the infection. frontiersin.orgnih.gov Studies have shown that high-dose this compound regimens can achieve organ sterility and prevent relapse in a shorter timeframe compared to the standard dose. frontiersin.org

Mathematical modeling based on data from preclinical studies has been used to predict the treatment-shortening potential of different drug regimens. oup.comnih.gov For example, one study using a mouse model and mathematical modeling predicted that a regimen containing bedaquiline, pretomanid, moxifloxacin, and pyrazinamide (B1679903) (BPaMZ) could achieve a 95% probability of cure in 1.6 months, compared to 7.9 months for the standard regimen containing this compound (HRZE). oup.comnih.gov While these novel regimens show promise, the foundational preclinical work demonstrating the dose-dependent efficacy of this compound has been a key driver in the exploration of treatment-shortening strategies. nih.govradboudumc.nl The consistent findings from various preclinical models have provided a strong rationale for clinical trials investigating high-dose this compound, which have subsequently shown that increased exposure to this compound shortens the time to sputum culture conversion in patients. nih.govradboudumc.nl

Research on Novel Drug Delivery Systems

The therapeutic efficacy of this compound, a cornerstone in the treatment of mycobacterial infections, is often hampered by challenges such as poor aqueous solubility, instability in the gastrointestinal tract, and the need for high doses that can lead to systemic toxicity. nih.govmdpi.com To overcome these limitations, extensive preclinical research has focused on developing novel drug delivery systems. These advanced formulations aim to enhance bioavailability, enable targeted delivery to infection sites, provide sustained drug release, and ultimately improve treatment outcomes while minimizing adverse effects. nih.govwisdomlib.org

Nanoparticle-Based Systems (e.g., Phospholipid Nanoparticles, Mesoporous Silica Nanomaterials)

Nanoparticle-based systems have emerged as a versatile platform for this compound delivery, offering advantages like improved solubility, protection from degradation, and targeted cellular uptake. nih.govnih.gov

Phospholipid Nanoparticles , particularly Solid Lipid Nanoparticles (SLNs), have been extensively investigated. These carriers are formulated from biocompatible lipids and are suitable for oral delivery of lipophilic drugs like this compound. nih.gov One study involved the development of this compound-loaded SLNs using a high-pressure homogenization technique. The resulting nanoparticles had a mean diameter of 456 ± 11 nm, an entrapment efficiency of 84.12 ± 2.78%, and a drug loading of 15.68 ± 1.52%. nih.gov To enhance targeting to macrophages, a primary reservoir for Mycobacterium tuberculosis, mannose-conjugated SLNs have been developed. These mannosylated SLNs, with diameters in the range of 160-250 nm and encapsulation efficiencies over 75%, demonstrated improved internalization in macrophages, suggesting a promising approach for targeted therapy. nih.gov

Mesoporous Silica Nanomaterials (MSNs) offer a high surface area and tunable pore size, making them excellent candidates for drug loading. nih.govbrieflands.com Research has shown that this compound can be effectively loaded into MSNs, with the loading efficiency influenced by the solvent used during the adsorption process. Methanol (B129727), for instance, was found to be a suitable solvent, achieving a drug entrapment efficiency of 52%. brieflands.comresearchgate.net The release of this compound from these nanoparticles often follows a biphasic pattern, with an initial burst release followed by a sustained release phase, releasing up to 95% of the drug content over 24 hours. brieflands.comresearchgate.net The particle size and surface chemistry of MSNs can also be tailored to enhance cellular uptake and antibacterial efficacy. For example, 40 nm MSNs with high silanol (B1196071) group densities showed superior uptake into cells and resulted in a significantly greater reduction in intracellular bacteria compared to the free drug. researchgate.net

Table 1: Characteristics of this compound-Loaded Nanoparticle Systems

Nanoparticle SystemMean Diameter (nm)Entrapment Efficiency (%)Key FindingsReference
Solid Lipid Nanoparticles (SLNs)456 ± 1184.12 ± 2.78Developed for oral delivery to prevent gastric degradation. nih.gov
Mannosylated SLNs160-250>75Enhanced uptake by macrophages for targeted therapy. nih.gov
Mesoporous Silica Nanoparticles (MSNs)218 ± 4652Showed a biphasic release pattern over 24 hours. brieflands.comresearchgate.net
Hydrophilic MSNs40Not SpecifiedPromoted enhanced cellular uptake and antibacterial efficacy. researchgate.net

Liposomal Formulations

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, making them a promising carrier for this compound. mdpi.com They offer the potential for targeted delivery, especially to macrophages which readily phagocytose these particles. mdpi.comnih.gov

Novel liposomal formulations composed of an equimolar mixture of hydrogenated phosphatidylcholine from soybean (HSPC) and the anionic lipid 1,2-Dipalmitoyl-sn-glycero-3-phosphorylglycerol sodium salt (DPPG) have been developed. mdpi.com These anionic liposomes are designed to be preferentially taken up by macrophages. mdpi.com Studies have shown that encapsulating this compound in liposomes significantly enhances its stability compared to the free drug in solution. mdpi.com Furthermore, these this compound-loaded liposomes demonstrated a significantly better reduction of intracellular Mycobacterium abscessus viability in infected macrophages than the free drug. mdpi.com The release of this compound from these formulations can be sustained, with the entire encapsulated amount being released within 24 hours. mdpi.com Co-encapsulation of this compound and isoniazid in liposomes has also been explored, showing prolonged plasma half-life and reduced drug accumulation in organs like the liver and kidneys compared to the free drugs. researchgate.net

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media. rsc.orgrjptonline.org This system is particularly advantageous for improving the oral bioavailability of poorly water-soluble drugs like this compound by enhancing their solubility and dissolution rate. rsc.orgresearchgate.net

Research has focused on formulating SNEDDS using excipients with inherent anti-mycobacterial activity. rsc.org Optimized this compound-loaded SNEDDS have demonstrated complete drug release (100%) within 45 minutes in dissolution studies, a significant improvement over the 59.6% release from the pure drug suspension. rjptonline.org In vivo pharmacokinetic studies in rats have shown that SNEDDS can substantially increase the bioavailability of this compound. The area under the curve (AUC) and maximum concentration (Cmax) were increased by 3.72-fold and 5.22-fold, respectively, compared to a standard this compound suspension. rsc.org Solidified SNEDDS have also been developed to improve powder flow characteristics for solid dosage forms, showing immediate release (85% within 15 minutes) in dissolution studies. nih.gov

Microencapsulation Techniques

Microencapsulation involves entrapping drug particles within a polymer matrix to control their release. This technique has been applied to this compound to develop controlled-release oral dosage forms and inhalable powders. mdpi.comnih.gov

One approach utilizes an emulsification-ionic gelation method with polymers like sodium alginate and Carbopol 974P. This method produces discrete, spherical, and free-flowing microcapsules with sizes ranging from 440 µm to 500 µm. nih.gov The encapsulation efficiency of these microcapsules is high, ranging from 75% to 89%. nih.gov The release of this compound from these formulations is slow and extended, with the release mechanism being diffusion-controlled and following first-order kinetics. nih.govsemanticscholar.org

For pulmonary delivery, spray-drying has been used to fabricate this compound-loaded polymeric microparticles. mdpi.com In one study, microparticles were formulated using sodium alginate and L-leucine, resulting in particles 2 to 4 µm in size, which is suitable for inhalation. These formulations exhibited a high drug association efficiency (up to 96.15%) and demonstrated controlled drug release profiles extending up to 12 hours. mdpi.com

Table 2: Properties of this compound Microcapsule Formulations

Microencapsulation TechniquePolymers UsedParticle SizeEncapsulation Efficiency (%)Key Release CharacteristicsReference
Emulsification-Ionic GelationSodium Alginate, Carbopol 974P440-500 µm75-89Slow, extended release; diffusion-controlled. nih.gov
Spray-DryingSodium Alginate, L-leucine2-4 µmUp to 96.15 (Association Efficiency)Controlled release up to 12 hours. mdpi.com
Emulsion Solvent EvaporationPoly (ε-caprolactone) (PCL)50-57 µmUp to 61.86~80% release after 10 days; non-Fickian diffusion. dovepress.com

Pulmonary and Other Targeted Delivery Approaches

Pulmonary Delivery is a highly attractive strategy for treating tuberculosis, as it allows for direct administration of high concentrations of this compound to the primary site of infection in the lungs, potentially reducing systemic toxicity. nih.govnih.govresearchgate.net Preclinical studies suggest that inhaled delivery can achieve higher drug concentrations in the lung and better therapeutic effects with lower doses compared to oral administration. nih.gov Various formulations, including dry powder inhalers and nebulized solutions of nanoparticle suspensions, have been investigated. nih.govnih.gov For instance, aggregated nanoparticle formulations using the biocompatible polymer poly(lactide-co-glycolide) (PLGA) have been developed for aerosol delivery, demonstrating extended drug levels in the lungs of animal models. nih.gov The development of inhalable spray-dried microparticles has also shown promise, with formulations achieving high fine particle fractions (FPF) of 43.22% to 55.70%, indicating efficient deposition in the deep lung. mdpi.com

Other Targeted Delivery Approaches aim to increase drug concentration at specific sites of infection or within particular cell types. Mannose-modified solid lipid nanoparticles have been designed to target mannose receptors on the surface of infected macrophages, thereby enhancing the selective delivery of this compound. rsc.org This glycotargeting strategy can improve uptake by alveolar macrophages and reduce side effects. rsc.org Another novel approach involves transdermal delivery using a cationic nanoemulsion gel. This system was shown to enhance drug permeation across the skin, with in vivo studies demonstrating a 4.74-fold higher area under the curve compared to oral administration, suggesting it as a potential alternative for treating both cutaneous and systemic tuberculosis. tandfonline.com

In Vitro Release Kinetics and Adsorption Studies

Understanding the in vitro release kinetics and adsorption characteristics of this compound in novel delivery systems is crucial for predicting their in vivo performance. nih.govnih.gov

In Vitro Release Kinetics studies are performed under various conditions to simulate different physiological environments. For instance, the release of this compound from mesoporous silica nanomaterials has been studied in simulated gastric (pH 1.5) and intestinal (pH 6.5) fluids. nih.gov The release kinetics in these systems were found to follow the Higuchi model, which is characteristic of diffusion-based release from a matrix. nih.govrsc.org The release from other systems, such as solid lipid nanoparticles, often shows a biphasic profile with an initial burst release followed by sustained release, which can be described by models like the Weibull model. nih.gov Studies have also shown that the release of this compound from polymer-coated microcapsules is diffusion-controlled and follows first-order kinetics. semanticscholar.org

Adsorption Studies are critical for optimizing drug loading onto carriers like mesoporous silica. The adsorption of this compound onto aluminum-modified Santa Barbara Amorphous-16 (SBA-16) silica was found to follow the Freundlich isotherm model. nih.govrsc.org This indicates that the adsorption process is heterogeneous and forms a multilayer on the surface of the material. Thermodynamic analysis revealed that the adsorption is a chemisorption process, which is non-spontaneous and results in a stable loading of the drug. nih.govrsc.org

Table 3: Summary of In Vitro Release Kinetics Models for this compound Formulations

Delivery SystemRelease Medium/pHBest Fit Kinetic ModelKey FindingReference
Mesoporous Silica Nanomaterials (SBA-16-Al)pH 1.5 and 6.5Higuchi ModelRelease is governed by diffusion from the matrix. nih.govrsc.org
Solid Lipid Nanoparticles (SLNs)pH 1.2, 4.5, 6.8, 7.4Weibull ModelBiphasic drug release profile observed. nih.gov
Polymer-Coated MicrocapsulesNot SpecifiedFirst-Order KineticsRelease rate is dependent on the concentration of drug remaining in the microcapsule. semanticscholar.org
Poly (ε-caprolactone) MicrospheresNot SpecifiedNon-Fickian DiffusionDrug release is controlled by a combination of diffusion and polymer relaxation. dovepress.com

In Vivo Bio-distribution and Efficacy in Animal Models of Novel Formulations

The development of novel formulations for this compound is driven by the need to enhance its therapeutic efficacy by altering its pharmacokinetic profile and improving its delivery to target sites, particularly the lungs and macrophages where Mycobacterium tuberculosis resides. Preclinical studies in various animal models have demonstrated that encapsulating this compound into nanocarriers like liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles can significantly modify its bio-distribution and improve treatment outcomes compared to the administration of the free drug.

Studies utilizing rodent models have shown that novel formulations can increase the concentration and residence time of this compound in key organs. For instance, mannose-appended solid lipid nanoparticles (Mn-RIF-SLNs) administered to Sprague-Dawley rats resulted in a 1.8-fold higher accumulation of the drug in the lungs compared to unconjugated SLNs. researchgate.net This targeted delivery is crucial for treating pulmonary tuberculosis. Similarly, another study in Wistar rats showed that RIF-loaded SLNs led to an 8.14-fold increase in plasma bioavailability compared to free this compound, with sustained drug levels for up to five days. epa.gov Liposomal formulations have also been shown to alter distribution, with studies in murine models revealing maximum organ localization in the spleen, liver, and kidneys, and a higher uptake at infected lesions. rsc.org

The enhanced bio-distribution profiles of these novel formulations directly correlate with improved therapeutic efficacy. In a guinea pig model of tuberculosis, treatment with nebulized this compound-loaded liposomes (RLs) directly to the lungs resulted in a significant reduction in the lung bacterial burden compared to control groups. nih.gov This suggests that direct pulmonary delivery of encapsulated this compound can enhance its permeation into granulomas. nih.gov Another study confirmed that liposomal delivery of anti-TB drugs is efficacious in murine models of infection. rsc.org The improved pharmacokinetic profiles, such as sustained release and higher bioavailability, contribute to maintaining plasma concentrations above the minimum inhibitory concentration (MIC) for longer periods, which is a key factor in the successful eradication of mycobacteria. epa.govnih.gov For example, this compound encapsulated in PLGA nanoparticles delivered as a dry powder aerosol led to prolonged drug presence in the lungs of rats for up to eight hours post-delivery. nih.gov

Table 1: In Vivo Bio-distribution and Efficacy of Novel this compound Formulations

Formulation Type Animal Model Key Bio-distribution Findings Efficacy Outcomes
Solid Lipid Nanoparticles (SLNs) Wistar Rats 8.14 times higher plasma bioavailability compared to free RIF; sustained levels for 5 days. epa.gov Pharmacodynamic parameters (T>MIC, AUC/MIC, Cmax/MIC) were 2.5 to 8.2 times greater than free RIF. epa.gov
Mannose-appended SLNs Sprague-Dawley Rats 1.8-fold higher lung accumulation compared to unconjugated SLNs. researchgate.net ~17-fold enhancement in relative bioavailability compared to drug solution. researchgate.net
Liposomes Murine Model High blood pool activity up to 24h post-injection; max localization in spleen, liver, kidneys. rsc.org Confirmed efficacy in the murine model of infection. rsc.org
Nebulized Liposomes Guinea Pigs Direct delivery to the lungs, the main site of infection. nih.gov Significantly reduced lung bacterial burden and wet spleen weight. nih.gov
PLGA Nanoparticles (Dry Powder) Rats Prolonged this compound presence in the lungs (up to 8 hours). nih.gov Not explicitly stated.
Chitosan Nanoparticles (Dry Powder) Rats Extended residence and slow clearance of this compound from the lungs. nih.gov Not explicitly stated.

Stability Assessment of Novel Formulations in Simulated Physiological Conditions

A critical aspect of developing novel oral or inhaled drug delivery systems is ensuring the stability of the formulation and the encapsulated drug in various physiological environments. For oral formulations, the acidic environment of the stomach and the enzymatic conditions of the intestine pose significant challenges to the stability of this compound. Novel carriers are designed to protect the drug from degradation and ensure its release at the intended site of absorption.

Studies have shown that encapsulating this compound in carriers like solid lipid nanoparticles (SLNs) can protect it from degradation in the gastrointestinal tract. RIF-SLNs have demonstrated the ability to withstand various GI media, including simulated gastric fluid (SGF) at pH 1.2 and simulated intestinal fluids at pH 4.5, 6.8, and 7.4. nih.gov The degradation of this compound is known to be accelerated in acidic conditions, particularly in the presence of isoniazid. nih.gov A novel approach involving the separate encapsulation of this compound and isoniazid into different microspheres showed a marked improvement in this compound's stability. In this system, this compound in floating microspheres, when tested in the presence of gastric-resistant isoniazid microspheres, showed only 4.44% degradation after 12 hours in 0.1 M HCl (pH 1.2). nih.gov

The stability of this compound is also pH-dependent in other physiological fluids. Research on polyelectrolyte nanoparticles (PENs) showed that free this compound degrades significantly over 72 hours, with approximately 50.6% degradation at pH 7.4 (simulating physiological pH) and 70.4% at pH 8.5. mdpi.com Encapsulation within the nanoparticles provided a protective effect, reducing the degradation rate. mdpi.com Furthermore, the addition of antioxidants like ascorbic acid can significantly enhance the stability of this compound in these simulated conditions. mdpi.com Stability is not only about preventing chemical degradation but also maintaining the physical integrity of the formulation. For instance, nanoemulsions and niosomes have been assessed for stability in SGF and SIF, monitoring for changes in hydrodynamic diameter and ζ-potential to ensure the carrier remains intact until it reaches its target. researchgate.net

Table 2: Stability of Novel this compound Formulations in Simulated Physiological Conditions

Formulation Type Simulated Condition Duration Key Stability Findings
Solid Lipid Nanoparticles (SLNs) Simulated GI fluids (pH 1.2, 4.5, 6.8, 7.4) Not specified The developed system could withstand various gastrointestinal tract media. nih.gov
Microporous Floating Microspheres 0.1 M HCl (pH 1.2) with Isoniazid microspheres 12 hours Only 4.44% of this compound degraded. nih.gov
Polyelectrolyte Nanoparticles (PENs) Phosphate-Buffered Saline (PBS) pH 7.4 72 hours Encapsulation reduced the degradation of this compound, which was ~50% for the free drug. mdpi.com
Polyelectrolyte Nanoparticles (PENs) Alkaline solution pH 8.5 72 hours Encapsulation reduced the degradation of this compound, which was ~70% for the free drug. mdpi.com
Nanoemulsions and Niosomes Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF) Not specified Assessed for variations in hydrodynamic diameter and ζ-potential to confirm stability. researchgate.net
Self-Nanoemulsifying Drug Delivery System (SNEDDS) Accelerated stability conditions (40°C/75% RH) 6 months Indicated no significant variation in drug release pattern, globule size, or zeta potential. rjptonline.org

Interdisciplinary Academic Research Themes

Proteomics and Genomics Approaches in Resistance Studies

Proteomics and genomics provide powerful tools to investigate the molecular changes occurring in bacteria that develop resistance to rifampicin (B610482). These approaches allow for the comprehensive analysis of protein and gene expression profiles, offering insights into the underlying mechanisms of resistance beyond simple target gene mutations.

Identification of Differentially Expressed Proteins (DEPs) in Resistant Strains

Comparative proteomics studies are instrumental in identifying proteins whose expression levels are significantly altered in this compound-resistant bacterial strains compared to their susceptible counterparts. For instance, a study investigating this compound-resistant spinal tuberculosis (DSTB) utilized mass spectrometry-based proteomics and identified 373 differentially expressed proteins, with 137 being upregulated and 236 downregulated. nih.govfrontiersin.orgfrontiersin.org Another study on Brucella abortus identified 39 differentially regulated proteins in a this compound-resistant strain, many of which were involved in various metabolic pathways. acs.orgresearchgate.netnih.gov In Mycobacterium tuberculosis strains with varying levels of this compound resistance (including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains), label-free quantitative proteomics revealed sets of up-regulated, down-regulated, and specifically expressed proteins. mdpi.comnih.gov These DEPs can include proteins directly involved in resistance mechanisms, as well as those participating in metabolic or cellular processes that are indirectly affected by the development of resistance or compensatory mechanisms.

Here is a sample table illustrating potential DEPs identified in this compound-resistant strains based on research findings:

Protein Name/IdentifierFold Change (Resistant vs. Susceptible)Proposed Role in Resistance/AdaptationOrganism
HLA-AUpregulatedAntigen processing and presentationHuman (in context of DSTB) nih.govfrontiersin.orgfrontiersin.org
HLA-CUpregulatedAntigen processing and presentationHuman (in context of DSTB) nih.govfrontiersin.orgfrontiersin.org
HLA-DRB1UpregulatedAntigen processing and presentationHuman (in context of DSTB) nih.govfrontiersin.orgfrontiersin.org
MMP9DownregulatedPhagosome pathwayHuman (in context of DSTB) nih.govfrontiersin.orgfrontiersin.org
PLCL1DownregulatedPhagosome pathwayHuman (in context of DSTB) nih.govfrontiersin.orgfrontiersin.org
iniCUpregulatedCell wall and cell processesM. tuberculosis nih.gov
Rv2141cUpregulatedCell wall and cell processesM. tuberculosis nih.gov
folBUpregulatedCell wall and cell processesM. tuberculosis nih.gov
Rv2561UpregulatedCell wall and cell processesM. tuberculosis nih.gov
Rv2272UpregulatedUnspecifiedM. tuberculosis (MDR/XDR vs RR) nih.gov
smtBUpregulatedUnspecifiedM. tuberculosis (MDR/XDR vs RR) nih.gov
lpqBUpregulatedUnspecifiedM. tuberculosis (MDR/XDR vs RR) nih.gov
icd1UpregulatedUnspecifiedM. tuberculosis (MDR/XDR vs RR) nih.gov
folKUpregulatedUnspecifiedM. tuberculosis (MDR/XDR vs RR) nih.gov
fadE9DownregulatedCell wall and cell processesM. tuberculosis nih.gov
espBDownregulatedCell wall and cell processesM. tuberculosis nih.gov
espLDownregulatedCell wall and cell processesM. tuberculosis nih.gov
esxKDownregulatedCell wall and cell processesM. tuberculosis nih.gov
Rv3175DownregulatedCell wall and cell processesM. tuberculosis nih.gov

Protein-Protein Interaction (PPI) Network Analysis

Analyzing protein-protein interaction networks helps to understand how DEPs functionally interact and contribute to the resistance phenotype. By constructing PPI networks based on identified DEPs, researchers can pinpoint key proteins or modules that play central roles in the resistance mechanisms. For example, PPI analysis in this compound-resistant M. tuberculosis strains has revealed networks involved in virulence and drug resistance. mdpi.comnih.gov In the context of this compound-resistant spinal TB, PPI analysis, confirmed by techniques like Immunohistochemistry and Western blot, identified key targets such as HLA-A, HLA-C, HLA-DRB1, MMP9, and PLCL1 as pivotal players in pathways like "Antigen processing and presentation" and "Phagosome". nih.govfrontiersin.orgfrontiersin.org These proteins were found to be crucially enriched in DSTB. nih.govfrontiersin.orgfrontiersin.org

Pharmaco-Transcriptomic Analysis for Target Identification

Pharmaco-transcriptomic analysis integrates gene expression data with pharmacological information to identify potential drug targets or compounds that can modulate the expression of genes involved in resistance. This approach can reveal how resistance affects the global transcriptional landscape and identify existing drugs that might be effective against resistant strains by targeting compensatory pathways or altering the expression of key resistance-associated genes. Studies have used pharmaco-transcriptomic analysis to identify drug compounds capable of regulating the expression of key targets identified through proteomics and PPI analysis in this compound-resistant strains. nih.govfrontiersin.orgfrontiersin.org For instance, analysis related to this compound-resistant spinal TB confirmed that 58 drug compounds could regulate the expression of identified key targets. nih.govfrontiersin.orgfrontiersin.org Specific examples include drugs like Floxacillin, Clavulanic acid, and Amoxicillin, which were found to regulate the expression of HLA-C. nih.govfrontiersin.org Celecoxib, Marimastat, and Andecaliximab were among the drugs found to regulate MMP9 expression. nih.govfrontiersin.org

Evolutionary Biology of this compound Resistance

The evolutionary biology of this compound resistance explores how resistance emerges and spreads within bacterial populations. This involves studying the types of mutations that confer resistance, their fitness costs, and the role of compensatory evolution. This compound resistance is strongly correlated with mutations in a small region of the rpoB gene, known as the this compound-resistance-determining-region (RRDR). mdpi.com These mutations, typically single amino acid substitutions in the β-subunit of RNA polymerase, are the primary cause of resistance. mdpi.com

Integrative Computational and Experimental Methodologies in Drug Discovery

Integrative computational and experimental methodologies play a crucial role in the discovery of new drugs and strategies to combat this compound resistance. Computational approaches, such as molecular docking, molecular dynamics simulations, and bioinformatics analyses, can be used to predict drug-target interactions, evaluate the impact of resistance mutations on drug binding, and identify potential new therapeutic compounds or drug combinations. nih.govresearchgate.netfrontiersin.orgmdpi.comnih.gov These computational predictions can then be validated through experimental studies.

For instance, computational models have been developed to simulate the pharmacokinetics and pharmacodynamics of this compound, aiding in the understanding of drug exposure-efficacy relationships and the optimization of treatment regimens. nih.gov In silico transcriptome analysis has been used to identify novel antibiotic resistance factors in M. tuberculosis treated with antibiotics, including this compound. nih.gov Computational approaches have also been employed to evaluate potential inhibitors of enzymes involved in this compound resistance, such as this compound monooxygenase (RIFMO). researchgate.net The integration of computational modeling with experimental techniques, such as proteomics and genomics, provides a powerful framework for dissecting resistance mechanisms and accelerating the drug discovery process. acs.orgresearchgate.netnih.govfrontiersin.org This includes using computational tools to predict the effects of mutations linked to this compound resistance and validating these predictions experimentally. frontiersin.org

Q & A

Q. What methodologies are recommended for assessing rifampicin's diagnostic accuracy in pulmonary tuberculosis (TB) detection?

To evaluate diagnostic accuracy, use meta-analyses of cross-sectional or cohort studies comparing molecular assays (e.g., Xpert® MTB/RIF) against culture-based methods. Employ the QUADAS-2 tool for quality assessment and bivariate random-effects models to calculate pooled sensitivity/specificity. Subgroup analyses by smear/HIV status enhance robustness .

Q. How should researchers design experiments to evaluate this compound's enzyme induction potential in cytochrome P450 (CYP450) studies?

Normalize induction data to this compound's maximal fold induction (e.g., 10 µM) as a positive control. Use dose-response curves to estimate Emax and EC50. Combine datasets from multiple sources (e.g., weak inducers, proprietary compounds) for comprehensive analysis, ensuring consistency in normalization methods .

Q. What experimental models are suitable for studying this compound-induced hematological toxicity?

Employ rodent models to assess RBC count, liver enzymes, and oxidative stress markers. Use one-way ANOVA to compare groups treated with this compound alone or in combination with other anti-TB drugs (e.g., isoniazid). Include propolis or other hepatoprotective agents as positive controls .

Advanced Research Questions

Q. What experimental approaches optimize this compound-loaded nanocarriers for controlled drug release?

Apply factorial designs (e.g., 2⁴ factorial) to assess variables like pH, adsorbent mass, and drug concentration. Characterize hybrids using FTIR, XRD, and SEM to confirm drug-clay interactions. Use Higuchi kinetics to model pH-dependent release profiles in vitro . For lipid-based systems, employ Box-Behnken designs to optimize particle size and entrapment efficiency, validated via response surface methodology .

Q. How can bioinformatics tools analyze this compound's effects on bacterial transcription dynamics?

Use the R package rifi to process RNA-seq or microarray time-series data from this compound-treated cultures. Apply decay rate estimation, segmental regression, and statistical testing to identify transcription pause sites or novel promoters. Validate findings with phenotypic assays .

Q. What strategies resolve discrepancies between molecular and phenotypic this compound resistance tests?

For discordant results (e.g., Xpert MTB/RIF Ultra vs. MTBDRplus), perform deep sequencing of rpoB mutations (e.g., codons 426–452). Use FluoroType MTBDR to confirm ambiguous mutations. Cross-validate with phenotypic drug susceptibility testing (DST) and clinical outcome data .

Q. How to conduct geospatial analysis of this compound resistance trends in epidemiological studies?

Integrate drug susceptibility data into GIS platforms (e.g., GeoDa) to map resistance hotspots. Apply χ² trend tests to assess temporal changes and spatial autocorrelation. Overlay demographic variables (e.g., age, ethnicity) to identify risk factors .

Q. What pharmacokinetic study designs address this compound's auto-induction and drug-drug interactions (DDIs)?

Use cocktail phenotyping (e.g., Basel Cocktail) to measure CYP450 activity pre/post this compound induction. Monitor this compound plasma concentrations via LC-MS/MS to ensure compliance and avoid skewed PK data. Exclude outliers with aberrant exposure metrics (e.g., 100-fold higher concentrations) .

Methodological Considerations for Data Contradictions

  • Diagnostic Test Conflicts : Compare assay limits of detection (LODs) and mutation coverage. Xpert MTB/RIF may miss heteroresistance, requiring supplementary probes or phenotypic DST .
  • Nanocarrier Variability : Control for batch-to-batch differences in clay mineral composition or nanoparticle polydispersity using rigorous quality-by-design (QbD) principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.